4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10-11(8-15-12(10)14-5-1)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNKWLVIJBPPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420614 | |
| Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149692-82-0 | |
| Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a three-step sequence commencing with the iodination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), followed by a Suzuki-Miyaura cross-coupling reaction with a protected piperidine boronic acid pinacol ester, and concluding with the deprotection of the piperidine nitrogen. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful synthesis of this target molecule.
Synthetic Strategy
The overall synthetic approach is a convergent strategy that couples a pre-functionalized 7-azaindole core with a piperidine building block. This method offers flexibility and is amenable to the synthesis of analogues by modifying either of the coupling partners. The key steps are:
-
Iodination of 1H-pyrrolo[2,3-b]pyridine: Introduction of an iodine atom at the C3 position of the 7-azaindole nucleus to provide a handle for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the 3-iodo-7-azaindole with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. This step forms the crucial C-C bond between the two heterocyclic rings.
-
N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final target compound.
Experimental Protocols
Step 1: Synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine
This procedure details the regioselective iodination of 7-azaindole at the C3 position.
Reaction Scheme:
Caption: Iodination of 7-azaindole.
Procedure:
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dichloromethane (DCM), N-iodosuccinimide (NIS) (1.0 eq) and potassium hydroxide (KOH) (0.5 eq) are added. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine.[1]
Step 2: Synthesis of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate
This step involves the Suzuki-Miyaura cross-coupling of the iodinated 7-azaindole with a commercially available protected piperidine boronic acid pinacol ester.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Procedure:
In a reaction vessel, 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq) are combined. A 4:1 mixture of dioxane and water is added, and the mixture is degassed with argon for 15-30 minutes. The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is then added under an inert atmosphere. The reaction mixture is heated to 80-90 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).
Reaction Scheme:
Caption: N-Boc deprotection.
Procedure:
To a solution of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, trifluoroacetic acid (TFA) (10-20 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours, with progress monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the excess acid. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, this compound.[2][3]
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and yields for the synthesis of this compound.
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide, KOH, DCM | Room Temp. | 3 | ~95 |
| 2 | 3-iodo-1H-pyrrolo[2,3-b]pyridine, N-Boc-piperidine-4-boronic acid pinacol ester | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 80-90 | 12-24 | 60-80 |
| 3 | tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate | Trifluoroacetic acid, DCM | 0 to Room Temp. | 1.5-3.5 | >90 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall synthetic workflow.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. Due to the limited availability of direct experimental data for this specific molecule, this document combines reported data with predicted values from computational models to offer a thorough profile for research and development purposes. Furthermore, it details standardized experimental protocols for the determination of these key properties and explores the potential biological relevance of this compound class as inhibitors of the Janus kinase (JAK) signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential as a therapeutic agent. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 201.27 g/mol | Santa Cruz Biotechnology[1] |
| pKa (predicted) | 9.5 ± 0.4 (most basic) | Chemicalize |
| logP (predicted) | 1.8 ± 0.7 | Chemicalize |
| Aqueous Solubility (predicted) | 1.9 mg/mL at pH 7.4 | Chemicalize |
| Melting Point | Data not available |
Experimental Protocols for Physicochemical Property Determination
To facilitate further experimental characterization, the following sections detail standardized methodologies for the determination of key physicochemical parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system such as methanol/water or DMSO/water, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the analyte solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Equilibration: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a sealed container. The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Solid and Solution: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.
Determination of Melting Point by Capillary Method
The melting point is a characteristic physical property that provides information about the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded.
-
Melting Range: The melting point is reported as a range between these two temperatures. A narrow melting range is indicative of a pure compound.
Potential Biological Activity: JAK-STAT Signaling Pathway Inhibition
While direct biological studies on this compound are not extensively published, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in the development of Janus kinase (JAK) inhibitors.[2][3][4] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to numerous cellular processes, including immune responses, inflammation, cell growth, and differentiation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer.
The inhibition of JAKs by small molecules, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, can modulate these pathological processes. The likely mechanism of action for compounds of this class involves binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes involved in the inflammatory cascade.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the putative point of inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion
This compound is a heterocyclic compound with physicochemical properties that suggest its potential for further investigation in drug discovery. While experimental data is limited, computational predictions provide valuable initial parameters. The established biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold as a JAK inhibitor highlights a promising avenue for the therapeutic application of this compound and its analogs. The experimental protocols provided in this guide offer a framework for the systematic characterization of this and related molecules, which is essential for advancing their development as potential therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this exact molecule is not prolific in publicly available literature, the 7-azaindole core is a well-established pharmacophore, primarily recognized for its role in the development of potent and selective kinase inhibitors. This technical guide consolidates the current understanding of the probable mechanism of action of this compound by examining the activities of structurally related compounds. The primary focus will be on kinase inhibition, with secondary mention of other potential biological targets. This document aims to provide a foundational understanding for researchers and professionals in drug development by detailing potential signaling pathways, summarizing quantitative data from analogous compounds, and outlining relevant experimental protocols.
Introduction: The 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, the core of the molecule , is considered a "privileged" scaffold in drug discovery. Its structure is bioisosteric to indole and purine, allowing it to interact with a wide range of biological targets. A key feature of the 7-azaindole moiety is its ability to act as an excellent "hinge-binding motif" in the ATP-binding pocket of various kinases.[1] The nitrogen atom in the pyridine ring and the adjacent pyrrole NH group can form two crucial hydrogen bonds with the kinase hinge region, a common interaction for many ATP-competitive kinase inhibitors.[1]
The piperidine moiety attached at the 3-position of the 7-azaindole core is also a highly favored fragment in medicinal chemistry. Its inclusion in a molecule can enhance solubility, modulate lipophilicity, and improve pharmacokinetic properties, contributing to overall "druggability".
Primary Putative Mechanism of Action: Kinase Inhibition
Based on extensive research into the 7-azaindole scaffold, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Numerous compounds incorporating this core structure have been developed as potent inhibitors of a diverse range of kinases, playing critical roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.
Targeted Kinase Families
Derivatives of the 7-azaindole scaffold have been shown to inhibit a variety of kinases, including but not limited to:
-
Protein Kinase B (PKB/Akt): A key node in the PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation.[2][3]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that regulate diverse cellular processes.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[5]
-
Traf2- and Nck-interacting kinase (TNIK): A serine/threonine kinase implicated in Wnt signaling and cancer progression.[6]
-
PIM Kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[7]
-
Transforming Growth Factor-β Receptor I (TGFβRI): A serine/threonine kinase that plays a role in immune suppression in the tumor microenvironment.[8]
The specific kinase target(s) of this compound would be determined by the overall three-dimensional shape and electrostatic properties of the molecule, which are influenced by the piperidine substitution and any further functionalization.
General Signaling Pathway: PI3K/Akt/mTOR
Given that several related compounds target kinases within the PI3K/Akt/mTOR pathway, this represents a primary putative signaling cascade affected by this compound. Inhibition of a kinase in this pathway would disrupt downstream signaling, potentially leading to decreased cell proliferation and survival.
Putative inhibition of the PI3K/Akt signaling pathway.
Secondary Potential Mechanism of Action: Other Enzyme Inhibition
While kinase inhibition is the most prominent activity of the 7-azaindole scaffold, it is not the only possibility.
Phosphodiesterase 4B (PDE4B) Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B.[9] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This suggests a potential anti-inflammatory mechanism of action.
Potential PDE4B inhibition leading to anti-inflammatory effects.
Quantitative Data from Structurally Related Compounds
The following tables summarize inhibitory activities of various 7-azaindole derivatives against different kinase targets. This data provides a reference for the potential potency of this compound.
Table 1: Inhibition of Protein Kinase B (PKB/Akt) by Pyrrolopyrimidine Derivatives
| Compound | Target | IC50 (nM) | Selectivity vs. PKA | Reference |
|---|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog | PKBα | 26 | >150-fold | [2] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog | PKBβ | 6 | >150-fold | [2] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analog | PKBγ | 27 | >150-fold |[2] |
Table 2: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
|---|
| Compound 4h | 7 | 9 | 25 | 712 |[5] |
Table 3: Inhibition of Phosphodiesterase 4B (PDE4B) by 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
| Compound | PDE4B IC50 (µM) | Selectivity vs. PDE4D | Reference |
|---|
| Compound 11h | 0.11 | ~6-fold |[9] |
Experimental Protocols for Target Identification and Validation
The following are generalized methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of this compound.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of the compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound (this compound) at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: Quantification can be performed using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
General workflow for an in vitro kinase inhibition assay.
Cellular Western Blot for Pathway Analysis
Objective: To assess the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway within a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with a known activated kinase pathway) to approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-Akt) and the total form of the protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.
Conclusion
While the precise molecular target of this compound remains to be definitively elucidated, the extensive body of research on the 7-azaindole scaffold strongly suggests that its primary mechanism of action is likely through the inhibition of one or more protein kinases. The PI3K/Akt/mTOR pathway is a particularly high-probability target. However, other mechanisms, such as the inhibition of phosphodiesterases, cannot be ruled out and warrant investigation. This guide provides a foundational framework for understanding and further investigating the pharmacological properties of this compound. Future research, employing the experimental approaches outlined herein, will be crucial for confirming its specific biological targets and therapeutic potential.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the designation of a "privileged scaffold." This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across key therapeutic areas, including analgesia, oncology, and virology. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows, this document aims to equip researchers with the foundational knowledge to design and develop novel therapeutics based on this versatile chemical motif.
Piperidine Derivatives as Modulators of Opioid Receptors for Analgesia
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The archetypal example, meperidine, has inspired extensive modifications of the piperidine core to enhance potency, selectivity, and mitigate adverse effects.
Quantitative Structure-Activity Relationship Data
The binding affinity (Ki) of piperidine derivatives to opioid receptors is a crucial determinant of their analgesic efficacy. The following table summarizes the binding affinities of a selection of 4-anilinopiperidine-based opioid receptor modulators.
| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R3 (Piperidine 4-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR |
| Fentanyl | Phenethyl | H | H | Propanoyl | 1.23 - 1.4 |
| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | H | Propanoyl | ~1.1 |
| Sufentanil | 2-(2-thienyl)ethyl | H | Methoxymethyl | Propanoyl | 0.138 |
| Remifentanil | Methyl propanoate-ethyl | H | H | Propanoyl | ~1.8 |
Data compiled from various sources.
General SAR Observations for Opioid Receptor Modulators:
-
4-Anilino Group: A phenyl group or a related aromatic system is frequently found in potent µ-opioid agonists.
-
N-Substituent: The substituent on the piperidine nitrogen significantly impacts potency and selectivity. For instance, in the fentanyl series, an N-phenethyl group is considered optimal for µ-receptor affinity.[1]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can profoundly influence biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles and functional activities.[1]
Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Radioligand: [³H]DAMGO (a potent and selective MOR agonist).
-
Test compounds (piperidine derivatives).
-
Non-labeled DAMGO (for determining non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled DAMGO.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway: Mu-Opioid Receptor Activation
The following diagram illustrates the canonical signaling pathway following the activation of the mu-opioid receptor by an agonist.
References
Technical Guide: 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, also known as 7-azaindole substituted piperidine, is a heterocyclic organic compound belonging to the pyrrolopyridine class. The pyrrolo[2,3-b]pyridine core structure is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of therapeutic potential. This scaffold is prevalent in compounds targeting various enzymes, including protein kinases, which are crucial regulators of cellular processes. Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery and development, particularly in the fields of oncology and immunology. This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis protocol, potential biological activities, and relevant experimental methodologies.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and are essential for laboratory handling, formulation, and quality control.
| Property | Value | Reference |
| CAS Number | 149692-82-0 | [General chemical suppliers] |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | Solid (form may vary) | [General chemical suppliers] |
| Boiling Point | 401.6 °C at 760 mmHg | [General chemical suppliers] |
| Flash Point | 196.7 °C | [General chemical suppliers] |
| Density | 1.2 g/cm³ | [General chemical suppliers] |
| Refractive Index | 1.628 | [General chemical suppliers] |
Synthesis
Representative Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of a 3-substituted-1H-pyrrolo[2,3-b]pyridine, which can be adapted for the synthesis of the target molecule. The key steps involve the reaction of a substituted hydrazine with a ketone or aldehyde under acidic conditions.
Materials:
-
7-Hydrazinyl-1H-pyrrolo[2,3-b]pyridine
-
N-Boc-4-piperidone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 7-hydrazinyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of ethanol. Add N-Boc-4-piperidone (1.1 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add glacial acetic acid (10-20 volumes). Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. The progress of the cyclization should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: The resulting N-Boc protected this compound is then dissolved in a suitable solvent such as dichloromethane or dioxane. An acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is typically triturated with ether to afford the desired product, which may be isolated as a salt.
Synthesis Workflow Diagram
Caption: Representative synthesis workflow for this compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in a variety of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against several important cancer and inflammation-related kinases.
Potential Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are key drivers in various cancers.
-
Phosphodiesterase 4B (PDE4B): This enzyme is a target for anti-inflammatory drugs, and some 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown selective PDE4B inhibition.[3]
-
Traf2- and NCK-interacting kinase (TNIK): Inhibition of TNIK by 1H-pyrrolo[2,3-b]pyridine compounds has been reported, suggesting potential applications in cancer therapy.
-
Janus Kinases (JAKs): Pyrrolo[2,3-d]pyrimidine derivatives containing a piperidine moiety have been patented as JAK kinase inhibitors, indicating a potential role for the broader pyrrolopyridine class in targeting this pathway.
Postulated Signaling Pathway Involvement
Based on the known targets of related compounds, this compound could potentially modulate signaling pathways crucial for cell proliferation, survival, and inflammation. A representative pathway, the FGFR signaling cascade, is depicted below.
Caption: Potential inhibition of the FGFR signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for assays relevant to the potential targets of this compound.
In Vitro Kinase Inhibition Assay (Representative: FGFR Kinase Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as FGFR.
Materials:
-
Recombinant human FGFR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, the FGFR enzyme, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram: Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable chemical entity for research and drug development due to its core pyrrolopyridine structure, which is a key component of many biologically active compounds. While specific data for this particular molecule is not extensively documented, its structural similarity to known kinase inhibitors suggests significant potential for investigation in oncology and inflammatory diseases. The provided representative synthesis and experimental protocols offer a solid foundation for researchers to explore the therapeutic promise of this and related compounds. Further studies are warranted to fully elucidate its biological activity, mechanism of action, and potential as a lead compound for novel therapeutics.
References
Spectroscopic and Biological Insights into 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and biological significance of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. This document summarizes key spectroscopic data, details experimental protocols for characterization, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.
Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine and its Derivatives
The structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are influenced by the electronic environment of the protons and carbon atoms.
Table 1: 1H NMR Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and Selected Derivatives
| Compound | Solvent | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | Other Signals (δ, ppm) |
| 1H-pyrrolo[2,3-b]pyridine | Polysol | 7.4-7.6 (m) | 6.4-6.6 (m) | 7.8-8.0 (m) | 6.9-7.1 (m) | 8.1-8.3 (m) | - |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | - | - | 6.1 (s) | 7.8 (d) | 6.9 (t) | 8.1 (d) | 2.4 (s, 3H, CH3) |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | - | - | 7.1 (s) | 8.1 (d) | 7.2 (t) | 8.3 (d) | 13.0 (br s, 1H, COOH) |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | - | 7.6 (d) | 6.6 (d) | 8.6 (s) | - | 8.8 (s) | 13.5 (br s, 1H, COOH) |
| 4-Hydroxy-7-azaindole | - | 7.1 (t) | 6.3 (d) | - | 6.5 (d) | 7.8 (d) | 9.8 (s, 1H, OH) |
Data sourced from SpectraBase, ChemicalBook, and various research articles. The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.[1][2][3][4][5]
Table 2: 13C NMR Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 127.9 |
| C3 | 100.2 |
| C3a | 142.9 |
| C4 | 120.3 |
| C5 | 115.6 |
| C6 | 148.8 |
| C7a | 121.5 |
Data sourced from ChemicalBook.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. The parent 1H-pyrrolo[2,3-b]pyridine has a molecular weight of approximately 118.14 g/mol .[1][7] Electron ionization mass spectrometry (EIMS) is a common technique used for these compounds. For example, the EIMS of 4,6-diamino-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile shows a molecular ion peak [M+] at m/z 340.04.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of 1H-pyrrolo[2,3-b]pyridine is available in the NIST WebBook.[7] For substituted derivatives, characteristic absorption bands can be observed. For instance, in a series of 4-amino-1H-pyrrolo[2,3-b]pyridine derivatives, characteristic IR bands include N-H and NH2 stretches (around 3344-3432 cm-1), CN stretches for nitrile derivatives (around 2194-2361 cm-1), and C=O stretches for carbonyl-containing compounds (around 1710 cm-1).[8]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of 1H-pyrrolo[2,3-b]pyridine derivatives. The following sections outline general procedures based on published literature.
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
Several synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core have been developed, often involving modifications of classical indole syntheses like the Fischer and Madelung methods.[9] A common modern approach involves the cyclo-condensation of substituted 2-amino-1H-pyrrole-3-carbonitriles with active methylene compounds.[8] Another strategy involves palladium-catalyzed cross-coupling reactions to functionalize the 7-azaindole scaffold.
Example Synthetic Step: Chan-Lam Coupling
One reported synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a Chan-Lam coupling reaction.[10]
-
Starting Material: A common intermediate, such as an ester of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
-
Reaction Conditions: The intermediate is reacted with an appropriate aryl boronic acid in the presence of a copper(II) acetate catalyst and pyridine in a solvent like dichloromethane at room temperature for 12 hours.
-
Work-up and Purification: Following the reaction, standard aqueous work-up procedures are employed, and the product is purified using techniques like column chromatography.
Spectroscopic Analysis Workflow
The following workflow is a standard procedure for the spectroscopic characterization of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown a wide range of biological activities, including acting as inhibitors of enzymes such as phosphodiesterase 4B (PDE4B) and c-Met kinase, which are implicated in inflammatory diseases and cancer, respectively.[10][11]
Inhibition of c-Met Signaling Pathway
Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, migration, and invasion.
Caption: Simplified signaling pathway of c-Met and its inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
This guide serves as a foundational resource for professionals working with 1H-pyrrolo[2,3-b]pyridine compounds. The provided data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 3. 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID(136818-50-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR spectrum [chemicalbook.com]
- 5. 4-HYDROXY-7-AZAINDOLE(74420-02-3) 1H NMR spectrum [chemicalbook.com]
- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 8. ajol.info [ajol.info]
- 9. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile core for developing targeted therapies against a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, complete with detailed experimental protocols and data presented for comparative analysis.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine region of ATP, enabling it to act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of its inhibitory activity. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Kinase Targets and Inhibitor Data
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed to target a multitude of kinases involved in critical cellular processes. Below are summarized data for inhibitors targeting several key kinases.
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a key regulator of transcription and has been identified as a colorectal cancer oncogene.[1] Inhibition of CDK8 with 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest and inhibition of tumor growth.[1]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity | Reference |
| Compound 22 | CDK8 | 48.6 | HCT116 | Induces G2/M and S phase arrest | [1] |
| H1 | CDK8 | 35.2 | - | - | [2] |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic activity in cancer cell lines.[3]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity | Reference |
| 4h | FGFR1 | 7 | 4T1, MDA-MB-231, MCF-7 | Inhibits proliferation and induces apoptosis | [3] |
| 4h | FGFR2 | 9 | - | - | [3] |
| 4h | FGFR3 | 25 | - | - | [3] |
| 4h | FGFR4 | 712 | - | - | [3] |
| 1 | FGFR1 | 1900 | - | - | [3] |
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is a crucial regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy.[4] Potent ATP mimetic inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed with low nanomolar potency.[4]
| Compound | Target Kinase | IC50 (nM) | Note | Reference |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | ATP mimetic inhibitor | [4] |
TRAF2 and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase that plays a pivotal role in the Wnt signaling pathway, which is frequently dysregulated in cancers like colorectal cancer.[5] Several series of 1H-pyrrolo[2,3-b]pyridine compounds have shown potent TNIK inhibition, with some exhibiting IC50 values below 1 nM.[6]
| Compound Series | Target Kinase | IC50 Range (nM) | Note | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 to various | Potent inhibition observed in-house screening | [6] |
Signaling Pathways and Discovery Workflow
Kinase Inhibitor Discovery Workflow
The discovery of novel kinase inhibitors is a systematic process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical development.
Caption: A generalized workflow for the discovery and development of small molecule kinase inhibitors.
WNT/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation and differentiation.[7] Its aberrant activation is a hallmark of many cancers. TNIK and CDK8 are key kinases that modulate this pathway.
Caption: A simplified diagram of the canonical WNT/β-catenin signaling pathway.
FGF-FGFR Signaling Pathway
The FGF-FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[8] Dysregulation of this pathway is a common driver of cancer.
Caption: Key downstream cascades of the FGF-FGFR signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase.
Materials:
-
Recombinant Kinase (e.g., TNIK, FGFR2)
-
Kinase Substrate (e.g., Myelin Basic Protein for TNIK)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]
-
Test Inhibitor (1H-pyrrolo[2,3-b]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer with 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]
-
Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate. For positive and negative controls, add 1 µL of 10% DMSO.[2]
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Western Blot)
This protocol is for assessing the inhibition of kinase phosphorylation in a cellular context.
Materials:
-
Cancer cell line with known target kinase activity (e.g., GTL-16 for MET, HCT116 for CDK8)
-
Cell culture medium and supplements
-
Test Inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with a range of concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor for a specified duration. Include a vehicle control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.[11]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total kinase or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[11]
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control. Determine the IC50 for the inhibition of phosphorylation.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a kinase inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line
-
Test Inhibitor
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase
Procedure:
-
Seed cells and allow them to adhere for 24 hours.
-
Treat the cells with the test inhibitor at various concentrations for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[12]
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in PBS and adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[12][13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.[12][14]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[12]
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[12]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a 1H-pyrrolo[2,3-b]pyridine inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Test inhibitor formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 million HCT116 cells) in PBS, with or without Matrigel, into the flank of the mice.[15]
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[15]
-
Administer the test inhibitor or vehicle control to the mice according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volumes with calipers and record mouse body weights regularly (e.g., 2-3 times per week).[6][16]
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate the tumor growth inhibition (%T/C) to evaluate the efficacy of the treatment.[6]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly valuable and versatile starting point for the development of a wide range of kinase inhibitors. The ability to readily modify this core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising drug candidates for the treatment of cancer and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery, providing a foundation for the continued development of novel therapeutics based on this privileged scaffold.
References
- 1. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. astx.com [astx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. reactionbiology.com [reactionbiology.com]
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine belongs to the class of azaindoles, specifically the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine), which is a privileged structure in medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases and other biological targets. This document provides key physicochemical data for the parent compound and outlines a general workflow for its investigation as a potential therapeutic agent.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| CAS Number | 149692-82-0 | [1] |
Biological Context and Potential Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, the core scaffold of 1H-pyrrolo[2,3-b]pyridine is a component of numerous compounds investigated for potent biological activities. Research on derivatives has shown inhibition of several key signaling proteins, suggesting potential therapeutic applications in oncology and inflammatory diseases.
Notable targets for compounds containing the 1H-pyrrolo[2,3-b]pyridine scaffold include:
-
Fibroblast Growth Factor Receptors (FGFR)
-
Phosphodiesterase 4B (PDE4B)
-
Traf2- and Nck-interacting kinase (TNIK)
Given this context, this compound serves as a valuable starting fragment or lead compound for the development of more complex and potent inhibitors for these and other related therapeutic targets.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a novel compound such as this compound in a drug discovery program.
Caption: High-level workflow for drug discovery.
Experimental Protocols
Detailed experimental protocols would be specific to the synthetic route chosen and the biological assays employed. Based on common methodologies for similar compounds, a general outline is provided.
General Synthesis Protocol
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A common approach includes the construction of the azaindole core followed by the introduction of the piperidine moiety. Key reactions could involve Fischer indole synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), or nucleophilic aromatic substitution, followed by appropriate protection and deprotection steps.
Example Steps:
-
Synthesis of a 3-substituted-7-azaindole precursor: This could involve the reaction of a substituted aminopyridine with a ketone or aldehyde under acidic conditions.
-
Introduction of the piperidine group: A protected piperidine derivative could be coupled to the azaindole core. For instance, a bromo-substituted azaindole could be reacted with a piperidine boronic acid derivative under Suzuki coupling conditions.
-
Deprotection: Removal of any protecting groups on the piperidine nitrogen or the pyrrole nitrogen to yield the final compound.
-
Purification: The final product would be purified using techniques such as flash column chromatography or preparative HPLC.
-
Characterization: The structure and purity of the final compound would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Biological Assay Protocol (Kinase Inhibition)
-
Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide), ATP, and the test compound (this compound).
-
Assay Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.
-
The kinase and substrate are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as fluorescence, luminescence (e.g., ADP-Glo™), or radioactivity.
-
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation using graphing software.
References
Therapeutic Potential of Pyrrolopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridine derivatives, a class of heterocyclic compounds containing a fused pyrrole and pyridine ring system, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to the purine core of ATP allows them to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, making them potent inhibitors of key signaling pathways implicated in a multitude of diseases.[1] This technical guide provides a comprehensive overview of the therapeutic potential of pyrrolopyridine derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The guide includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the signaling pathways they modulate.
Anticancer Activity
Pyrrolopyridine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
The anticancer effects of many pyrrolopyridine derivatives stem from their function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of kinases, these compounds block the transfer of phosphate from ATP to their protein substrates, thereby disrupting downstream signaling cascades.
One of the most notable examples is Vemurafenib , a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF) with the V600E mutation, which is prevalent in melanoma.[1]
Signaling Pathway: B-Raf/MEK/ERK (MAPK) Pathway in Melanoma
The following diagram illustrates the B-Raf/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.
Other kinases targeted by pyrrolopyridine derivatives in cancer include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrrolopyridine derivatives.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Vemurafenib | BRAF (V600E) | A375 (Melanoma) | 0.031 | [1] |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast Cancer) | 0.007, 0.009, 0.025 | [2] |
| Compound 10t | Tubulin | HeLa (Cervical Cancer) | 0.12 | [3] |
| Compound 10t | Tubulin | SGC-7901 (Gastric Cancer) | 0.15 | [3] |
| Compound 10t | Tubulin | MCF-7 (Breast Cancer) | 0.21 | [3] |
| SPP10 | EGFR | MCF-7 (Breast Cancer) | 2.31 | [4] |
| SPP10 | EGFR | H69AR (Lung Cancer) | 3.16 | [4] |
| SPP10 | EGFR | PC-3 (Prostate Cancer) | 4.2 | [4] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the antiproliferative activity of pyrrolopyridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolopyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening anticancer compounds.
Anti-inflammatory Activity
Certain pyrrolopyridine derivatives have shown potential as anti-inflammatory agents by targeting enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: COX-2 Inhibition
A key mechanism of anti-inflammatory action for some pyrrolopyridine derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway: COX-2 Inflammatory Pathway
The diagram below depicts the role of COX-2 in the inflammatory cascade.
Quantitative Data: Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of specific pyrrolopyridine derivatives.
| Compound ID | Assay | Target | Activity | Reference |
| Compound 3i | In vivo anti-inflammatory | COX-2 | Promising activity | [5] |
| Compound 3l | In vivo anti-inflammatory | COX-2 | Promising activity | [5] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of pyrrolopyridine derivatives in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Pyrrolopyridine derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrrolopyridine derivative or reference drug orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Antibacterial and Antiviral Activity
Pyrrolopyridine derivatives have also been investigated for their potential to combat infectious diseases.
Antibacterial Activity
Certain derivatives have shown promising activity against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Unnamed | E. coli | 3.35 | [6] |
| Compound 14a-d | M. tuberculosis | < 25 µM | [7] |
This protocol details the broth microdilution method for determining the MIC of a pyrrolopyridine derivative against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Pyrrolopyridine derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrrolopyridine derivative in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Pyrrolopyridine derivatives have shown activity against several viruses, including HIV-1.
Some pyrrolopyridine derivatives function as HIV-1 integrase inhibitors. Integrase is a viral enzyme essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.
Logical Relationship: HIV-1 Integrase Inhibition
This diagram illustrates the mechanism of action of HIV-1 integrase inhibitors.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 12j | HIV-1 | MT-4 | 1.65 | [8] |
| STP0404 | HIV-1 (NL4-3) | PBMCs | 0.00041 | [9] |
This protocol provides a general method for evaluating the anti-HIV-1 activity of pyrrolopyridine derivatives in a cell-based assay.
Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Pyrrolopyridine derivative stock solution
-
p24 antigen ELISA kit
Procedure:
-
Cell Infection: Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, add serial dilutions of the pyrrolopyridine derivative to the infected cells.
-
Incubation: Incubate the cells for 4-5 days at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of p24 production and determine the EC50 value.
Neuroprotective and Neurological Activity
Pyrrolopyridine derivatives are also being explored for their potential in treating neurodegenerative diseases and other neurological disorders.
Mechanism of Action in Neurodegenerative Diseases
Glycogen synthase kinase-3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrrolopyridine derivatives that inhibit GSK-3β may therefore have therapeutic potential.
Signaling Pathway: GSK-3β in Alzheimer's Disease
The following diagram shows the role of GSK-3β in tau phosphorylation.
Some pyrrolopyridine derivatives act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor. M1 receptor activation is known to play a role in cognitive processes, and enhancing its function with PAMs is a therapeutic strategy for cognitive impairment in conditions like Alzheimer's disease and schizophrenia.
Quantitative Data: Neuroprotective/Neurological Activity
| Compound ID | Target | Assay | Activity | Reference |
| Compound 41 | GSK-3β | Enzyme Inhibition | IC50 = 0.22 nM | [10] |
| Compound 46 | GSK-3β | Enzyme Inhibition | IC50 = 0.26 nM | [10] |
| Compound 54 | GSK-3β | Enzyme Inhibition | IC50 = 0.24 nM | [10] |
| BQCA | M1 Receptor | Calcium Mobilization | EC50 = 267 nM | [11] |
Experimental Protocol: M1 Receptor Positive Allosteric Modulator Assay
This protocol outlines a method for identifying and characterizing M1 receptor PAMs using a calcium mobilization assay.
Materials:
-
CHO cells stably expressing the human M1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Acetylcholine (ACh)
-
Pyrrolopyridine derivative stock solution
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the M1-expressing CHO cells in the assay plates and incubate overnight.
-
Dye Loading: Load the cells with Fluo-4 AM for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of the pyrrolopyridine derivative to the wells and incubate for a short period (e.g., 15 minutes).
-
ACh Stimulation: Add a sub-maximal concentration (EC20) of acetylcholine to the wells and immediately measure the change in fluorescence.
-
Data Analysis: Determine the potentiation of the ACh response by the pyrrolopyridine derivative and calculate the EC50 value for the PAM effect.
Synthesis of Pyrrolopyridine Derivatives
A variety of synthetic routes have been developed for the preparation of the pyrrolopyridine scaffold. A general and common approach involves the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa.
General Synthetic Protocol Example
The following is a representative, generalized protocol for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Substituted 2-aminopyridine
-
α-haloketone
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
N-Alkylation: Dissolve the 2-aminopyridine in the chosen solvent and add the base. Stir the mixture at room temperature.
-
Cyclization: Add the α-haloketone dropwise to the reaction mixture. Heat the reaction to reflux and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Logical Relationship: General Synthesis Workflow
Conclusion
Pyrrolopyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of therapeutic potential. Their ability to effectively target key enzymes and signaling pathways, particularly protein kinases, has led to significant advancements in the development of novel therapies for cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important chemical scaffold in the quest for new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] Accurate and precise quantification of this compound is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring synthetic processes, and conducting pharmacokinetic and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined below are based on established analytical principles for related compounds and impurities, providing a robust starting point for method development and validation in a research or quality control setting.
Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high. The described HPLC method is adapted from the analysis of organic impurities in Tofacitinib oral solutions, as outlined by the United States Pharmacopeia (USP).[3][4]
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 45°C |
| Autosampler Temp. | 4°C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Run Time | Approximately 25 minutes |
Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. The following protocol is a representative method based on established procedures for the analysis of small molecules, including pyrrolizidine alkaloids and other nitrogen-containing heterocycles in biological samples.[5][6][7][8]
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X3 or equivalent |
| Mass Spectrometer | Shimadzu LCMS-8060 or equivalent Triple Quadrupole |
| Column | Shim-pack GIST C18-HP, 2.1 mm x 100 mm, 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | See Table 5 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99 | 1 |
| 1.5 | 99 | 1 |
| 3.0 | 85 | 15 |
| 18.0 | 70 | 30 |
| 19.0 | 5 | 95 |
| 21.0 | 5 | 95 |
| 21.1 | 99 | 1 |
| 25.0 | 99 | 1 |
Mass Spectrometry Conditions
| Parameter | Setting |
| Interface Temperature | 300°C |
| Desolvation Line Temp. | 250°C |
| Heat Block Temperature | 400°C |
| Nebulizing Gas Flow | 3 L/min (Nitrogen) |
| Drying Gas Flow | 10 L/min (Nitrogen) |
| Heating Gas Flow | 10 L/min (Air) |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 202.1 (M+H)⁺ | 185.1 | -15 |
| This compound | 202.1 (M+H)⁺ | 157.1 | -25 |
| Internal Standard (e.g., Deuterated analog) | TBD | TBD | TBD |
Note: The molecular weight of this compound is 201.27 g/mol .[9] The precursor ion in positive ESI mode would be [M+H]⁺ at m/z 202.1. Product ions and collision energies should be optimized during method development.
Method Validation Summary (Representative Data for Biological Matrix)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Bulk Drug Substance
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the bulk drug substance and prepare a 100 µg/mL solution in the same manner as the standard stock solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions in Table 1 and Table 2.
-
Inject the diluent (as a blank), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Protocol 2: LC-MS/MS Analysis in Human Plasma
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare working solutions by serial dilution in methanol.
-
Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (99% A, 1% B).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the conditions in Tables 4, 5, and 6.
-
Inject the prepared samples.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for HPLC-UV quantification of the analyte.
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bfr.bund.de [bfr.bund.de]
- 8. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and its Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key structural motif in numerous biologically active compounds, has garnered significant attention in oncology research. While specific studies on 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine are not extensively documented in publicly available literature, a substantial body of research highlights the potent anti-cancer activities of its derivatives. These compounds often function as inhibitors of various protein kinases that are crucial for the growth and survival of cancer cells.
This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer cell line studies. It includes a summary of their inhibitory activities, detailed protocols for key experimental assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against several cancer-related kinases and cell lines. This data illustrates the potential of this scaffold in developing targeted cancer therapies.
| Compound ID/Reference | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Assay Type |
| Compound 4h [1][2] | FGFR1, FGFR2, FGFR3, FGFR4 | - | 7, 9, 25, 712 | Kinase Assay |
| Compound 4h [1][2] | - | 4T1 (mouse breast cancer) | Proliferation Inhibition | Cell-based Assay |
| Compound 10t [3] | Tubulin | HeLa, SGC-7901, MCF-7 | 120, 150, 210 | Cell Proliferation Assay |
| TNIK Inhibitors [4] | TNIK | Colorectal Cancer Cells | pIC50 range: 7.37 to 9.92 | 3D-QSAR Study |
| Compound 25a [3] | ATM | - | >700-fold selectivity over PIKK family | Kinase Assay |
| Compound 15y [5] | TBK1 | - | 0.2 | Kinase Assay |
| Unnamed Series [6] | TNIK | - | < 1 | Kinase Assay |
Signaling Pathways and Mechanisms of Action
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][2] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFRs, thereby blocking downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[2]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is another critical signaling cascade involved in cell growth, differentiation, and immune responses. Dysregulation of this pathway is often associated with hematological malignancies and solid tumors. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anti-cancer effects of 1H-pyrrolo[2,3-b]pyridine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with the 1H-pyrrolo[2,3-b]pyridine derivative for the desired time. Include a vehicle-treated negative control.
-
Harvest the cells (including floating cells in the medium) and wash once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine for In Vivo Studies
Introduction
4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is a heterocyclic compound belonging to the pyrrolopyridine class. This scaffold is a key component in numerous kinase inhibitors, including those targeting Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and other signaling proteins crucial in oncology and immunology.[1][2][3][4] For in vivo evaluation of such compounds, developing a suitable formulation is a critical step that directly impacts drug exposure, bioavailability, and, consequently, the reliability of pharmacodynamic and toxicological data.[5][6]
A significant challenge in the preclinical development of many new chemical entities (NCEs), including pyrrolopyridine derivatives, is their poor aqueous solubility.[5][6][7][8] Poor solubility can lead to low and erratic absorption after oral administration, hindering the assessment of a compound's true therapeutic potential.[5][6] These application notes provide a comprehensive guide to developing formulations for this compound for preclinical in vivo studies, focusing on strategies to address poor solubility.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the foundation of formulation development. While specific experimental data for this compound is not publicly available, the table below summarizes typical properties for a compound of this nature. Researchers should determine these values experimentally for their specific batch.
Table 1: Physicochemical Properties of this compound
| Property | Value (Illustrative) | Implication for Formulation |
| Molecular Formula | C₁₂H₁₅N₃ | - |
| Molecular Weight | 201.27 g/mol [9] | Influences diffusion and absorption characteristics. |
| Appearance | White to off-white solid | Basic quality control parameter. |
| pKa (strongest basic) | ~8.5 | Weakly basic; solubility will be pH-dependent (higher in acidic pH). |
| LogP | ~2.5 | Indicates moderate lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Poorly soluble; requires enabling formulation strategies.[5][10] |
Formulation Strategies for In Vivo Studies
The primary goal for a preclinical formulation is to ensure adequate and reproducible drug exposure in animal models. The choice of formulation depends on the route of administration, the required dose, and the compound's properties.
Table 2: Summary of Formulation Strategies for Poorly Soluble Compounds
| Formulation Type | Composition | Advantages | Disadvantages | Best for... |
| Aqueous Solution | Drug in buffer (e.g., citrate, phosphate) | Ideal for IV administration; ensures 100% bioavailability. | Limited by compound's intrinsic solubility; may require non-physiological pH. | IV PK studies (if solubility allows). |
| Co-solvent System | Drug in a mix of aqueous and organic solvents (e.g., PEG400, PG, DMSO).[6][11] | Simple to prepare; can significantly increase solubility. | Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity.[6] | Oral, IP, and some IV studies. |
| Suspension | Micronized drug particles suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% MC). | Allows for higher dosing; avoids organic solvents. | Potential for non-uniform dosing; bioavailability can be variable. | Oral gavage toxicology and efficacy studies. |
| Lipid-Based System | Drug dissolved in oils or self-emulsifying systems (SEDDS).[8][10] | Enhances absorption of lipophilic drugs via lymphatic pathways. | More complex to develop and characterize. | Oral dosing of highly lipophilic compounds. |
Protocols for Formulation Preparation
Protocol 1: Preparation of a Co-solvent Formulation (for Oral or IV Administration)
This protocol describes the preparation of a 10 mg/mL solution using a common co-solvent system. The vehicle composition may need optimization based on solubility screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials, magnetic stirrer, and stir bar
-
Analytical balance and volumetric flasks
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound.
-
Initial Solubilization: Add the compound to a sterile vial. Add 1.0 mL of DMSO (10% of final volume). Vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvent: Add 4.0 mL of PEG400 (40% of final volume) to the vial. Mix thoroughly until a clear, homogenous solution is formed.
-
Final Dilution: Slowly add 5.0 mL of saline or water while stirring to reach a final volume of 10 mL. This brings the vehicle composition to 10% DMSO / 40% PEG400 / 50% Saline.
-
Final Check: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. For IV administration, sterile filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store the formulation at 2-8°C and use within 24-48 hours. Assess stability for longer storage.
Protocol 2: Preparation of a Suspension Formulation (for Oral Administration)
This protocol is suitable for delivering higher doses of the compound when solubility in acceptable vehicles is limited.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water
-
Mortar and pestle
-
Graduated cylinder and beaker
-
Magnetic stirrer
Procedure:
-
Prepare Vehicle: Prepare the 0.5% MC solution by slowly adding methylcellulose powder to water while stirring. Allow it to hydrate completely (this may take several hours or require heating, depending on the grade of MC).
-
Weighing: Weigh the required amount of the compound. For a 20 mg/mL suspension, weigh 200 mg for a 10 mL final volume.
-
Wetting the Powder: Place the compound in a mortar. Add a small volume of the 0.5% MC vehicle (e.g., 0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradual Dilution: Slowly add more of the 0.5% MC vehicle in small increments while continuously triturating to maintain a homogenous mixture.
-
Final Volume: Transfer the contents to a graduated cylinder or beaker. Rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the compound. Adjust to the final volume with the 0.5% MC vehicle.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. Continue to stir during the dosing procedure.
Hypothetical Signaling Pathway and In Vivo Study Design
Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are JAK inhibitors, a likely mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is critical for cytokine-mediated immune responses.[3][12][13][14]
Table 3: Dosing and Administration Guide for a Hypothetical In Vivo Efficacy Study (Mouse Model)
| Parameter | Details | Rationale |
| Animal Model | Balb/c Mice | Commonly used for immunology and oncology studies. |
| Route of Administration | Oral Gavage (PO) | Common route for kinase inhibitors intended for oral use.[12] |
| Formulation | 10 mg/mL suspension in 0.5% MC + 0.1% Tween 80 | Suitable for delivering a range of doses for an efficacy study. |
| Dose Levels | Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg | Dose-ranging to establish efficacy and potential toxicity. |
| Dosing Volume | 10 mL/kg | Standard dosing volume for mice. |
| Dosing Frequency | Once daily (QD) or Twice daily (BID) | To be determined by preliminary pharmacokinetic studies. |
| Study Duration | 14-28 days | Typical duration for a sub-chronic efficacy study. |
| Readouts | Tumor volume, body weight, cytokine levels, target phosphorylation in tissue. | To assess efficacy, safety, and pharmacodynamic effects. |
Disclaimer: These notes and protocols provide a general framework. The formulation for this compound must be developed and optimized based on its experimentally determined physicochemical properties and the specific requirements of the planned in vivo study. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. scbt.com [scbt.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
Application of 1H-pyrrolo[2,3-b]pyridine Derivatives in Rheumatoid Arthritis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of various protein kinases. This structural feature has made it a cornerstone in the development of targeted inhibitors for a range of diseases, including rheumatoid arthritis (RA). In the context of RA, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, derivatives of 1H-pyrrolo[2,3-b]pyridine have been instrumental in the exploration of novel therapeutic strategies, primarily through the inhibition of the Janus kinase (JAK) family of enzymes.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in rheumatoid arthritis. Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their cognate receptors on the surface of immune cells, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which subsequently dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune cell proliferation. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a core component of small molecule inhibitors designed to compete with ATP for the binding site on JAKs, thereby blocking this signaling cascade and mitigating the inflammatory process.
Quantitative Data on 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against members of the JAK family and other relevant kinases. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against JAKs
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 11c | Cyclopentylamino | 45 | 44 | 15 |
| 11d | Cycloheptylamino | 25 | 13 | 3.5 |
| 14a | Cyclohexylamino | 55 | 50 | 14 |
| 14c | (cis-4-hydroxycyclohexyl)amino | 47 | 30 | 5.1 |
Data extracted from Nakajima, Y. et al. (2015) Chemical & Pharmaceutical Bulletin.[1]
Table 2: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-based BTK Inhibitors
| Compound ID | Target | IC50 (nM) | Cellular Assay (mouse splenocytes) IC50 (nM) |
| Compound 17 | hBtk | 2 | 20 |
| Compound 18 | hBtk | 6 | 40 |
Data extracted from a study on selective and reversible small molecule BTK inhibitors.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
High-purity ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution starting from 10 mM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a 2x kinase/substrate solution by diluting the recombinant JAK enzyme and the peptide substrate in the kinase assay buffer.
-
Reaction Initiation: Add 5 µL of the 2x kinase/substrate solution to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
ATP Addition: Prepare a 2x ATP solution in the kinase assay buffer. Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT (p-STAT) Inhibition Assay
Objective: To assess the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human fibroblast-like synoviocytes from RA patients (HFLS-RA) or a relevant cell line (e.g., TF-1 cells)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Cytokine for stimulation (e.g., Interleukin-6 for p-STAT3, Erythropoietin for p-STAT5)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against total STAT and phosphorylated STAT (p-STAT), and a suitable secondary antibody conjugated to HRP.
-
Western blot equipment and reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT and total STAT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal to determine the extent of inhibition by the test compound.
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
-
Scoring system for clinical signs of arthritis
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Administration: Once clinical signs of arthritis appear (typically around day 24-28), randomize the mice into treatment groups (vehicle control, positive control like methotrexate, and test compound groups). Administer the test compound and controls daily by oral gavage.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure the thickness of the hind paws using calipers every other day.
-
Termination of Study (e.g., Day 42): At the end of the study, euthanize the mice and collect blood for serum analysis of inflammatory markers and hind paws for histological analysis.
-
Histological Analysis: Fix the ankle joints in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
The following diagrams illustrate key concepts and workflows in the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives for rheumatoid arthritis.
References
Application Notes and Protocols for Inhibiting Protein Kinase B (Akt) with Pyrrolopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making Akt a critical target for cancer drug development. Pyrrolopyrimidine derivatives have emerged as a potent class of ATP-competitive inhibitors of Akt, demonstrating significant therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for utilizing pyrrolopyrimidine derivatives to inhibit Akt. The information presented here is intended to guide researchers in the effective design and execution of experiments to evaluate the efficacy and mechanism of action of these inhibitors.
Mechanism of Action
Pyrrolopyrimidine-based Akt inhibitors are small molecules designed to target the ATP-binding pocket of the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). By mimicking the structure of adenine, the core component of ATP, these compounds competitively bind to the kinase, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway.
Data Presentation: Quantitative Summary of Inhibitor Activity
The following tables summarize the in vitro inhibitory activities of representative pyrrolopyrimidine-based Akt inhibitors, AZD5363 (Capivasertib) and CCT128930.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives against Akt Isoforms
| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) | Selectivity Notes | Assay Type |
| AZD5363 | 3[1][2][3][4] | 7[1][3][4] | 7[1][3][4] | Potent pan-Akt inhibitor. Also inhibits P70S6K and PKA at similar concentrations.[2][3][4] | Cell-free kinase assay |
| CCT128930 | - | 6[5][6] | - | Selective for Akt2, with 28-fold selectivity over PKA.[5][6] | Cell-free kinase assay |
Table 2: Cellular Potency of Pyrrolopyrimidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Pathway Alteration | GI₅₀ (µM) |
| CCT128930 | U87MG | Glioblastoma | PTEN-null | 6.3[6] |
| CCT128930 | LNCaP | Prostate Cancer | PTEN-null | 0.35[6] |
| CCT128930 | PC3 | Prostate Cancer | PTEN-deficient | 1.9[6] |
| AZD5363 | BT474c | Breast Cancer | HER2+, PIK3CA mutant | Inhibits substrate phosphorylation with IC50 of 0.06 to 0.76 µM[7] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD 5363 | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 4. AZD 5363 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a scaffold of significant interest in medicinal chemistry. The methodologies outlined are based on established synthetic routes, including the construction of the core 7-azaindole framework, functionalization, and subsequent amidation.
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. The 2-carboxamide derivatives, in particular, have garnered attention as potent inhibitors of various enzymes and modulators of cellular signaling pathways. This document outlines a general and adaptable synthetic strategy for the preparation of a diverse range of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
The primary synthetic approach detailed herein involves three key stages:
-
Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid core: This can be achieved through various indole synthesis methodologies, with the Hemetsberger-Knittel synthesis being a notable example for accessing the 2-carboxy functionalized scaffold.
-
N-Arylation of the pyrrole ring (optional): For analogues with substitution on the pyrrole nitrogen, the Chan-Lam coupling provides an effective method for introducing aryl groups.
-
Amide bond formation: The final step involves the coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a selected amine using a suitable coupling agent.
Synthetic Pathways and Methodologies
A generalized synthetic workflow for the preparation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is depicted below. This pathway allows for the introduction of diversity at both the N-1 position of the pyrrole ring and the amide functionality.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Core
The Hemetsberger-Knittel synthesis is a classical method for the preparation of indole-2-carboxylic esters, which can be adapted for the synthesis of the 7-azaindole analogue. The reaction proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester.
Caption: Hemetsberger-Knittel synthesis of the 7-azaindole core.
Optional N-Arylation via Chan-Lam Coupling
For the synthesis of N-aryl derivatives, a Chan-Lam coupling can be performed on the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate. This copper-catalyzed reaction forms a carbon-nitrogen bond between the pyrrole nitrogen and an aryl boronic acid.
Caption: Chan-Lam N-arylation of the 7-azaindole core.
Saponification to the Carboxylic Acid
The ethyl ester of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is hydrolyzed to the corresponding carboxylic acid through saponification using a base such as sodium hydroxide.
Caption: Saponification of the ethyl ester to the carboxylic acid.
Amide Bond Formation
The final step is the coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a primary or secondary amine. Propanephosphonic acid anhydride (T3P®) is an effective coupling agent for this transformation, often used in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Caption: Amide coupling to form the final product.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. Researchers should note that optimal reaction conditions, such as temperature, reaction time, and stoichiometry, may vary depending on the specific substrates used and should be optimized accordingly.
Protocol for Chan-Lam N-Arylation
Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Aryl boronic acid (ArB(OH)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in dichloromethane, add the aryl boronic acid, copper(II) acetate, and pyridine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Saponification
Materials:
-
Ethyl 1-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for workup
Procedure:
-
Dissolve the ethyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the carboxylic acid.
Protocol for Amide Coupling with T3P®
Materials:
-
1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Primary or secondary amine (NHR₁R₂)
-
Propanephosphonic acid anhydride (T3P®)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid and the amine in dimethylformamide.
-
Add N,N-diisopropylethylamine to the solution.
-
Add the T3P® solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. These values are illustrative and can vary based on the specific substrates and reaction conditions employed.
| Step | Reaction | Reagents/Conditions | Typical Yield (%) |
| N-Arylation | Chan-Lam Coupling | ArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂ | 60-85 |
| Hydrolysis | Saponification | NaOH, MeOH/H₂O | 85-95 |
| Amide Formation | T3P® Coupling | T3P®, DIPEA, DMF | 50-90 |
Alternative Amide Coupling Reagents
While T3P® is a highly effective coupling reagent, other standard peptide coupling agents can also be employed for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The choice of coupling reagent may depend on the specific amine substrate and the desired reaction conditions.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a non-nucleophilic base like DIPEA.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based coupling system.
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): A triazine-based coupling agent that can be used in both organic and aqueous media.
Researchers are encouraged to consult the relevant literature for detailed protocols when utilizing these alternative coupling agents.
Conclusion
The synthetic strategies outlined in this document provide a robust and versatile platform for the preparation of a wide array of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. By employing a multi-step sequence involving the construction of the 7-azaindole core, optional N-arylation, and efficient amide bond formation, researchers can access diverse libraries of these compounds for further investigation in drug discovery and development programs. The provided protocols serve as a foundational guide, and optimization of specific reaction steps is recommended to achieve the best possible outcomes for individual target molecules.
Application Notes and Protocols: Utilizing Pyrrolopyridine Analogs as CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1][3][4][5] Consequently, CSF1R has emerged as a significant therapeutic target. Pyrrolopyridine and its bioisostere, pyrrolopyrimidine, have been identified as promising scaffolds for the development of potent and selective CSF1R inhibitors.[4][6][7][8]
These compounds typically function by competing with ATP for binding to the kinase domain of CSF1R, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition can lead to the depletion of tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth and suppress anti-tumor immunity.[9][10] This document provides detailed application notes and protocols for researchers utilizing pyrrolopyridine analogs for the inhibition of CSF1R.
Mechanism of Action and Signaling Pathway
Upon binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][3][11] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][11][12] These pathways collectively regulate cell survival, proliferation, differentiation, and migration. Pyrrolopyridine analogs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CSF1R kinase domain and preventing the transfer of a phosphate group from ATP to the tyrosine residues, thus blocking the initiation of the signaling cascade.
Quantitative Data of Representative Pyrrolopyridine Analogs
The following tables summarize the in vitro inhibitory activities of several pyrrolopyridine and pyrrolopyrimidine analogs against CSF1R. The data is compiled from various research publications and is presented to facilitate comparison.
Table 1: Enzymatic and Cellular Activity of Pyrrolopyrimidine-Based CSF1R Inhibitors
| Compound ID | Enzymatic IC50 (nM) | Cellular IC50 (µM) in Ba/F3-CSF1R cells | Reference |
| 21b | - | 0.6 | [13] |
| 25b | - | 1.0 | [13] |
| 27a | 0.4 - 1.3 | 0.3 | [13] |
| 12b | <10 | - | [3][8] |
| 14c | 7.18 | Inactive | [3] |
| Pexidartinib (PLX3397) | >10 (in one study) | <0.1 | [13] |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
Table 2: Activity of Pyrrolo[2,3-b]pyridine-Based CSF1R Inhibitor
| Compound ID | CSF1R IC50 (nM) | Note | Reference |
| BPR1R024 (12) | 0.53 | Orally active and selective | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published literature and represent standard procedures for evaluating CSF1R inhibitors.
Protocol 1: In Vitro CSF1R Kinase Activity Assay (TR-FRET)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the enzymatic inhibitory activity of test compounds against CSF1R.[3]
Materials:
-
Recombinant human CSF1R kinase domain
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (pyrrolopyridine analogs) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the CSF1R enzyme and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in a buffer containing EDTA.
-
Incubate for another 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (Ba/F3 Cells)
This protocol is used to assess the cellular potency of CSF1R inhibitors using Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on CSF1R signaling for proliferation and survival.[13]
Materials:
-
Ba/F3 cells stably expressing human CSF1R
-
Ba/F3 parental cells (for counter-screening)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human CSF-1
-
Recombinant murine IL-3 (for parental Ba/F3 cells)
-
Test compounds (pyrrolopyridine analogs) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Culture the Ba/F3-CSF1R cells in RPMI-1640 medium supplemented with CSF-1. Culture the parental Ba/F3 cells in medium supplemented with IL-3.
-
Prior to the assay, wash the Ba/F3-CSF1R cells to remove CSF-1 and resuspend them in assay medium (RPMI-1640 with 10% FBS) containing a stimulatory concentration of CSF-1.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
For counter-screening, use the parental Ba/F3 cells in the presence of IL-3 and treat with the test compounds in parallel. This helps to identify compounds that are generally cytotoxic.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrrolopyridine-based CSF1R inhibitor in a syngeneic mouse tumor model.[16]
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
Test CSF1R inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Materials for tissue harvesting and analysis (e.g., flow cytometry, immunohistochemistry)
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor).
-
Administer the test inhibitor and vehicle control according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Harvest tumors and other relevant tissues (e.g., spleen, blood) for pharmacodynamic and biomarker analysis.
-
Analyze the tumors for changes in macrophage populations (e.g., by flow cytometry for F4/80, CD86, CD206 markers or by immunohistochemistry).
Conclusion
Pyrrolopyridine and its analogs represent a promising class of CSF1R inhibitors with demonstrated potent enzymatic and cellular activity. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize and evaluate these compounds in their studies. Careful consideration of experimental design and appropriate controls are crucial for obtaining reliable and reproducible results in the investigation of CSF1R-targeted therapies.
References
- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of colony-stimulating factor 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine.
Frequently Asked Questions (FAQs)
Q1: My batch of this compound shows poor solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. Here are the initial troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2][3] Since this compound has basic nitrogen atoms, its solubility is expected to increase in acidic conditions due to salt formation.[2][4] Experiment with a range of acidic buffers (e.g., pH 2-5) to determine the optimal pH for solubilization.
-
Co-solvent Systems: If pH adjustment alone is insufficient, consider using a co-solvent system.[3][5] Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or PEG 300 before adding the aqueous buffer.[3][6] It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[6]
-
Temperature Control: Solubility is temperature-dependent. Gentle warming can sometimes aid dissolution, but be cautious of potential compound degradation at elevated temperatures.[6] Ensure all solubility experiments are conducted at a controlled and recorded temperature.[7]
Q2: I am considering salt formation to improve the solubility of this compound. What are the key considerations?
A2: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[1][2][8]
-
Counterion Selection: The choice of the counterion is critical. For a basic compound like this compound, acidic counterions are used. Common choices include hydrochloride, sulfate, mesylate, and tartrate. The pKa difference between the drug and the counterion influences salt stability and dissolution.[9]
-
Potential for Disproportionation: Salts can sometimes convert back to the free base in certain environments (e.g., the gastrointestinal tract), which can lead to precipitation. This is a key consideration for in vivo applications.[10]
-
Solid-State Characterization: It is essential to characterize the resulting salt form to confirm its crystalline structure, stoichiometry, and stability.
Q3: What is co-crystallization, and can it be applied to this compound?
A3: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are combined in a specific stoichiometric ratio within a crystal lattice.[11][12] This can significantly enhance solubility and dissolution rates without altering the chemical structure of the API.[11][13][14]
-
Co-former Selection: Co-formers are typically selected from the GRAS (Generally Recognized as Safe) list.[11] For your compound, co-formers with hydrogen bond donor and acceptor groups, such as carboxylic acids or amides, would be suitable candidates.
-
Screening Methods: Various methods can be used to screen for co-crystal formation, including solvent evaporation, grinding, and slurry methods.[12]
-
Advantages: Co-crystals can offer improved physicochemical properties beyond solubility, such as better stability and mechanical properties.[11]
Q4: Can excipients be used to formulate this compound for better solubility?
A4: Yes, various pharmaceutical excipients can be employed to enhance solubility.[15][16][17]
-
Surfactants: Surfactants like sodium lauryl sulfate, Tween 80, and Span increase the permeability of the active ingredient to the dissolution medium.[18]
-
Cyclodextrins: These form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][18]
-
Polymers: Hydrophilic polymers such as PVP, HPMC, and PEGs can be used to create amorphous solid dispersions, which have higher solubility than their crystalline counterparts.[15][18][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon adding DMSO stock to aqueous buffer | The concentration of the compound exceeds its thermodynamic solubility in the final solution. The final DMSO concentration may be too high, or the mixing method is inadequate. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is low (typically <1%). Add the DMSO stock to the aqueous buffer slowly while vigorously vortexing.[6] |
| Inconsistent solubility results between experiments | The system has not reached equilibrium. Temperature fluctuations. Inconsistent sample handling and analysis. | Ensure sufficient equilibration time (e.g., 24-48 hours).[20] Use a temperature-controlled shaker.[7] Standardize your protocol for sample collection, filtration/centrifugation, and analysis.[7][21] |
| Compound degrades during solubility enhancement experiments | The chosen pH, solvent, or temperature is causing chemical instability. | Assess the chemical stability of the compound under the experimental conditions. Use milder pH conditions or less aggressive co-solvents if degradation is observed. |
| Difficulty in filtering the saturated solution | Fine particles are passing through the filter, leading to artificially high solubility values. | Use a filter with a smaller pore size (e.g., 0.22 µm). Consider centrifugation followed by careful collection of the supernatant as an alternative to filtration.[21] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (0.22 µm filter).[21]
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH of the buffer.
Protocol 2: Co-crystal Screening by Solvent Evaporation
-
Stoichiometric Mixture: Prepare a 1:1 molar ratio mixture of this compound and a selected co-former.
-
Dissolution: Dissolve the mixture in a suitable solvent system (e.g., ethanol/water) with gentle heating if necessary.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Characterization: Analyze the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the formation of a new crystalline phase.
Visual Guides
Below are diagrams illustrating key experimental workflows and concepts.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Caption: Key strategies for improving the aqueous solubility of the target compound.
References
- 1. rjpdft.com [rjpdft.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. senpharma.vn [senpharma.vn]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the 1H-pyrrolo[2,3-b]pyridine synthesis consistently low?
Low yields are a frequent issue, particularly with traditional synthesis methods. The primary reason is the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps.[1][2]
Common Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature is critical. Small variations can significantly impact yield.
-
Solution: Systematically screen different reaction parameters. Modern methods often rely on transition-metal catalysis (e.g., Palladium, Rhodium, Iron), which can offer milder conditions and improved yields.[3][4] Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields.[3]
-
-
Inefficient Classical Routes: Traditional methods like the Fischer, Bartoli, or Reissert syntheses are often unsuitable for pyridine-based starting materials, resulting in poor outcomes unless the pyridine ring is activated with electron-donating groups.[1][2]
-
Starting Material Purity: Impurities in starting materials, such as substituted pyridines or alkynes, can interfere with the reaction and generate side products.
-
Solution: Ensure all reagents are of high purity. Recrystallize or re-distill starting materials if necessary.
-
-
Catalyst Deactivation: The nitrogen atoms in the pyridine and pyrrole rings can coordinate to and deactivate transition metal catalysts.[4]
-
Solution: Optimize catalyst and ligand loading. In some cases, a sequential addition of the catalyst and ligand may improve yields.[6]
-
Q2: What are common side reactions and how can I minimize them?
Side reactions can be a significant source of yield loss and purification difficulties. The specific side products depend heavily on the chosen synthetic route.
Common Side Reactions and Prevention:
-
Formation of Azaindolines: In some syntheses, over-reduction can lead to the formation of the corresponding 7-azaindoline instead of the desired 7-azaindole. This has been observed to be dependent on the base used.[1]
-
Solution: Carefully select the base. For example, in the reaction of 2-fluoro-3-picoline with aldehydes, KN(SiMe₃)₂ favors the formation of 7-azaindole, while LiN(SiMe₃)₂ exclusively produces the 7-azaindoline.[1]
-
-
Ring-Expansion: Under certain conditions, such as treatment with chloroform and alkali, the 1H-pyrrolo[2,3-b]pyridine ring can undergo expansion to form 1,8-naphthyridine derivatives.[7]
-
Solution: Avoid harsh basic conditions, especially in the presence of reagents like chloroform.
-
-
Incomplete Cyclization: Failure of the final ring-closing step can lead to a mixture of intermediates and the desired product. This is particularly common in multi-step classical syntheses like the Fischer indole synthesis.[2]
-
Solution: Ensure optimal conditions for the cyclization step, including the right acid catalyst and temperature. Using microwave irradiation can sometimes drive the reaction to completion.[3]
-
Q3: I'm struggling with the purification of my 7-azaindole derivative. What are the best practices?
The purification of 7-azaindoles can be challenging due to their polarity, which often leads to issues like tailing and poor separation on silica gel chromatography.[8][9]
Troubleshooting Purification:
-
Tailing on Silica Gel: The basic nitrogen atoms in the ring system interact strongly with the acidic silica gel, causing streaks and broad peaks.
-
Solution 1: Add a small amount (0.1 - 1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent system. This neutralizes the acidic sites on the silica and improves peak shape.[8]
-
Solution 2: Use an alternative stationary phase like alumina or reverse-phase silica (C18).[8]
-
-
Poor Separation of Close-Running Impurities: Isomers or side products with similar polarity to the desired compound can co-elute.[8]
-
Solution 1: Employ a shallow gradient elution during column chromatography to enhance separation.[8]
-
Solution 2: Attempt to crystallize the product. This can be a highly effective method for removing impurities with different solubilities.[8] Experiment with various solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).
-
-
Low Recovery: The high polarity of some derivatives can cause them to adhere strongly to the stationary phase, resulting in low recovery.
-
Solution: After running the column with the primary eluent, flush the column with a more polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to recover any strongly adsorbed product.
-
Data on Reaction Optimization
Optimizing reaction conditions is key to a successful synthesis. The following tables summarize quantitative data from literature to guide your experimental design.
Table 1: Effect of Base on the Synthesis of 2-Phenyl-7-azaindole vs. 2-Phenyl-7-azaindoline [1]
| Entry | Base (3 equiv.) | Solvent | Product (Yield %) |
| 1 | KN(SiMe₃)₂ | iPr₂O | 7-Azaindole (56%) + 7-Azaindoline (18%) |
| 2 | NaN(SiMe₃)₂ | iPr₂O | No Reaction |
| 3 | LiN(SiMe₃)₂ | iPr₂O | 7-Azaindoline (56%) |
| Conditions: 2-fluoro-3-picoline (1 equiv.), benzaldehyde (1 equiv.), 110 °C, 12 h. |
Table 2: Optimization of One-Pot Suzuki–Miyaura Diarylation [6]
| Entry | Pd₂(dba)₃ (mol %) | SPhos (mol %) | Temperature (°C) | Yield (%) |
| 1 | 5 + 0 | 5 + 10 | 110 | 45 |
| 2 | 5 + 0 | 5 + 20 | 110 | 67 |
| 3 | 5 + 10 | 5 + 20 | 110 | 88 |
| Conditions: Sequential addition of catalyst/ligand for the second coupling step was found to be crucial for high yield. |
Table 3: Effect of Aryl Boronic Acid Substituents on C3-Arylation Yield [6]
| Entry | Aryl Boronic Acid Substituent | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl (EDG) | 89 |
| 3 | 4-Methoxyphenyl (EDG) | 93 |
| 4 | 4-Fluorophenyl (EWG) | 79 |
| 5 | 3,5-Bis(trifluoromethyl)phenyl (EWG) | 67 |
| Conditions: 3-iodo-6-chloro-7-azaindole (1 equiv), aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol %), SPhos (5 mol %), Cs₂CO₃ (2 equiv), 60 °C. |
Experimental Protocol Example: One-Pot Suzuki-Miyaura Diarylation
This protocol is an example of a modern, efficient method for synthesizing C3,C6-diaryl 7-azaindoles.[6]
Materials:
-
N-protected 3-iodo-6-chloro-7-azaindole
-
Aryl boronic acid for C3 position (1.2 equiv)
-
Aryl boronic acid for C6 position (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-(dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene/Ethanol (1:1 v/v)
Procedure:
-
C3-Arylation:
-
To an open flask, add N-protected 3-iodo-6-chloro-7-azaindole (1 equiv), the C3-position aryl boronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %).
-
Add a 1:1 mixture of toluene and ethanol.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
-
C6-Arylation (One-Pot):
-
Once the first step is complete, add the C6-position aryl boronic acid (1.5 equiv), additional Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (10 mol %), and SPhos (20 mol %) directly to the reaction mixture.
-
Increase the temperature to 110 °C and continue stirring. Monitor for completion.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired C3,C6-diaryl-7-azaindole.
-
Visual Guides and Workflows
Synthetic Strategies Overview
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of the Desired Product
Question: We are experiencing significantly low yields in our synthesis of this compound. What are the potential causes and how can we optimize the reaction conditions to improve the yield?
Answer:
Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side product formation, or degradation of the starting materials or product. A common synthetic route involves the Pictet-Spengler reaction between 7-azaindole and a suitable piperidine precursor. Optimizing the conditions for this key step is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Optimization of Reaction Conditions:
A systematic approach to optimizing the reaction conditions is recommended. Below is a table summarizing the impact of various parameters on the yield of a model Pictet-Spengler reaction.[1]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1) | Dichloromethane | 25 | 24 | 45 |
| 2 | TsOH (1.1) | Toluene | 80 | 12 | 65 |
| 3 | TsOH (1.1) | 1,4-Dioxane | 100 | 12 | 58 |
| 4 | Acetic Acid | Acetic Acid | 100 | 8 | 75 |
Experimental Protocol: Optimized Pictet-Spengler Reaction
-
To a solution of 7-azaindole (1.0 eq) in glacial acetic acid (0.2 M), add the N-protected 4-piperidone derivative (1.1 eq).
-
Heat the reaction mixture to 100°C and stir for 8 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2. Formation of Significant Impurities
Question: Our final product is contaminated with several impurities that are difficult to separate. What are the likely side reactions, and how can we minimize their formation?
Answer:
Impurity generation is a common issue, often arising from side reactions of the starting materials or intermediates. In the synthesis of 7-azaindole derivatives, potential side reactions include over-alkylation, dimerization, or oxidation.[2] For piperidine-containing compounds, impurities can arise from elimination or rearrangement reactions.
Common Side Reactions and Mitigation Strategies:
-
N-Oxidation of the Pyridine Ring: The pyridine nitrogen in the 7-azaindole core can be susceptible to oxidation.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Dimerization of 7-Azaindole: Under strongly acidic conditions, 7-azaindole can undergo self-condensation.
-
Mitigation: Control the stoichiometry of the acid catalyst and consider using milder acids.
-
-
Formation of Dehydrogenated Piperidine Byproducts: The piperidine ring can undergo oxidation to form a tetrahydropyridine or pyridine derivative.
-
Mitigation: Avoid harsh oxidizing agents during work-up and purification. Using a milder base for neutralization can also be beneficial.
-
Logical Flow for Impurity Identification and Reduction
References
Technical Support Center: Addressing Off-Target Effects of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and Related Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and structurally related compounds, such as the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib. Due to the shared pyrrolo[2,3-b]pyridine core, insights from Tofacitinib's mechanism and off-target profile can provide a valuable framework for addressing unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds containing the this compound scaffold?
A1: Compounds with this scaffold are often designed as kinase inhibitors. A prominent example is Tofacitinib, which functions as a Janus kinase (JAK) inhibitor.[1][2][3] Tofacitinib primarily targets JAK1 and JAK3, thereby modulating cytokine signaling crucial for immune and inflammatory responses.[4][5] By inhibiting these kinases, it disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and nuclear translocation of STAT proteins, which in turn alters gene transcription related to inflammation.[4][6]
Q2: What are the known off-target effects of Tofacitinib, a related compound?
A2: While Tofacitinib is a potent inhibitor of JAK1 and JAK3, it also exhibits activity against other kinases, which can lead to off-target effects.[4][5] Inhibition of JAK2, for instance, has been associated with hematological side effects such as anemia and neutropenia.[5] Other reported adverse effects in clinical settings include an increased risk of infections, alterations in lipid profiles, and elevated liver enzymes.[2][4] Researchers should be aware of these potential off-target activities as they can influence experimental results.
Q3: How can I determine if my experimental phenotype is due to an off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. A multi-pronged approach is recommended:
-
Use of structurally distinct inhibitors: Employing a different inhibitor with the same intended target but a distinct chemical scaffold can help confirm if the observed effect is target-specific.
-
Dose-response analysis: On-target effects should correlate with the inhibitor's potency (IC50 or Ki) for the intended target.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the observed phenotype if it is an on-target effect.
-
Kinase profiling: A broad panel kinase screen can identify unintended targets of your compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell toxicity or reduced proliferation at high concentrations. | Inhibition of kinases essential for cell survival or proliferation. | Perform a dose-response curve and compare the effective concentration to the known IC50 for the primary target. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify toxicity. |
| Alterations in hematopoietic cell lineages in vitro or in vivo. | Inhibition of JAK2, which is crucial for hematopoiesis.[5] | Analyze specific hematopoietic progenitor populations using flow cytometry. If working with animal models, perform complete blood counts (CBCs). |
| Unanticipated changes in lipid metabolism-related gene expression. | Potential off-target effects on lipid kinases or related signaling pathways. Tofacitinib has been noted to cause hyperlipidemia.[7] | Profile the expression of key genes involved in lipid metabolism using qPCR or RNA-Seq. Measure cellular lipid content using specific assays. |
| Phenotype persists despite knockdown/knockout of the intended target. | The compound is acting on an alternative target or pathway. | Perform a comprehensive kinase selectivity screen to identify potential off-target kinases.[8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, its substrate, and the kinase buffer.
-
Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).[8]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.[8]
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT
This protocol is used to assess the inhibition of the JAK-STAT pathway by measuring the phosphorylation of a key downstream target, STAT.
Materials:
-
Cells of interest (e.g., immune cells)
-
Cytokine to stimulate the pathway (e.g., IL-2, IL-6)
-
Test compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of the test compound for a predetermined time.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT to normalize for protein loading.
Quantitative Data
Table 1: Kinase Selectivity Profile of Tofacitinib
| Kinase | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 5 |
| TYK2 | 100 |
Data are representative and may vary depending on the assay conditions.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine in Solution
Disclaimer: Detailed stability data for 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine is not extensively available in publicly accessible literature. This guide is based on established principles of stability testing for heterocyclic compounds and data from structurally related molecules. The provided protocols and potential degradation pathways are intended as a general framework for researchers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyrrolopyridine core and the piperidine ring may be susceptible to specific degradation pathways under stress conditions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, which features a pyrrole ring fused to a pyridine ring and a piperidine substituent, potential degradation pathways could include:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to ring-opening or other hydrolytic degradation, although this is generally less common for such robust heterocyclic systems.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing a method that can separate the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a good starting point. Mass spectrometry (LC-MS) is invaluable for identifying the mass of potential degradants, which helps in structure elucidation.
Q4: How should I prepare my samples for a forced degradation study?
A4: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted into various stress condition solutions, such as acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂). For thermal stress, the solution is heated, and for photostability, it is exposed to a controlled light source.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation observed at neutral pH and room temperature. | The compound may be inherently unstable in the chosen solvent or sensitive to air oxidation. | Prepare solutions fresh before use. Consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). Evaluate stability in different solvents. |
| Multiple degradation peaks observed in the HPLC chromatogram. | The compound may degrade through several pathways, or secondary degradation of initial products may be occurring. | Use LC-MS to identify the masses of the degradation products. This can provide clues about the degradation pathways. Analyze samples at earlier time points to identify primary degradants. |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method may not be optimized. Degradation products may co-elute with the parent peak. | Adjust the mobile phase composition, gradient, pH, or column type to improve separation. Ensure the column is not overloaded. |
| Inconsistent stability results between experiments. | Variability in experimental conditions (e.g., temperature, light exposure, concentration of stressor). | Ensure precise control over all experimental parameters. Use a calibrated oven, photostability chamber, and freshly prepared stress solutions. Include control samples (unstressed) in every experiment. |
Experimental Protocols
A general protocol for conducting a forced degradation study is outlined below.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Photostability: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Expose to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Identify and quantify any major degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C) | 24 | 95.2 | 4.8 | 1 |
| 0.1 N NaOH (60°C) | 24 | 98.1 | 1.9 | 1 |
| 3% H₂O₂ (RT) | 24 | 85.7 | 14.3 | 3 |
| Heat (60°C) | 24 | 99.5 | 0.5 | 0 |
| Light (ICH Q1B) | - | 92.3 | 7.7 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothesized degradation pathways for the target compound.
Technical Support Center: Overcoming Rapid Clearance of Pyrrolopyrimidine Inhibitors In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of pyrrolopyrimidine inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrrolopyrimidine inhibitor shows excellent in vitro potency but poor in vivo efficacy. What are the likely causes?
A1: This is a common issue often attributed to rapid in vivo clearance. Several factors could be contributing:
-
High Metabolic Turnover: The compound may be rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Poor Permeability: The inhibitor may have low absorption across the intestinal wall, leading to low bioavailability after oral administration.
-
Active Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells.
-
Low Solubility: Poor aqueous solubility can limit dissolution and subsequent absorption.
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance.
-
Evaluate Permeability: Perform a Caco-2 permeability assay to assess intestinal permeability and identify potential efflux issues.
-
Analyze Physicochemical Properties: Evaluate the compound's solubility and lipophilicity (LogP/LogD).
-
Consider Formulation Strategies: For compounds with poor solubility, explore formulation approaches like nanosuspensions or lipid-based delivery systems to enhance bioavailability.
Q2: My in vivo pharmacokinetic (PK) data shows a very high clearance rate and a short half-life for my pyrrolopyrimidine inhibitor. How can I address this?
A2: High clearance is a direct indicator of rapid elimination. To address this, consider the following strategies:
-
Structural Modification:
-
Metabolic Blocking: Introduce chemical groups at metabolically labile sites to hinder enzymatic degradation. For example, replacing a metabolically susceptible hydrogen with a fluorine atom.
-
Modulate Lipophilicity: Optimize the lipophilicity of the compound. Very high lipophilicity can lead to increased metabolic clearance.
-
Introduce Polar Groups: The addition of polar functional groups can sometimes reduce metabolic turnover and improve solubility.
-
-
Formulation Approaches:
-
Co-administration with CYP Inhibitors: While not a long-term solution for a drug candidate, co-dosing with a known CYP inhibitor (like ritonavir for CYP3A4) in preclinical studies can help confirm metabolism-driven clearance.
-
Advanced Formulations: Investigate controlled-release formulations or encapsulation in nanoparticles to prolong the in vivo exposure.
-
Q3: The Caco-2 assay for my inhibitor shows high efflux (Efflux Ratio > 2). What are the implications and how can I mitigate this?
A3: A high efflux ratio indicates that your compound is likely a substrate for efflux transporters such as P-gp or BCRP. This can significantly limit its absorption and tissue penetration.
Mitigation Strategies:
-
Structural Redesign: Modify the structure to reduce its affinity for efflux transporters. This can involve altering polarity, hydrogen bonding capacity, or overall shape.
-
Prodrug Approach: Design a prodrug that is not a substrate for efflux transporters. The prodrug would then be converted to the active inhibitor in vivo.
-
Co-administration with Efflux Inhibitors: In a research setting, co-administering a known P-gp inhibitor (e.g., verapamil) can confirm P-gp mediated efflux and improve exposure for initial efficacy studies.
Data Presentation: In Vitro & In Vivo Parameters of Pyrrolopyrimidine Inhibitors
The following tables summarize key pharmacokinetic and in vitro data for a selection of pyrrolopyrimidine inhibitors to provide a comparative overview.
Table 1: In Vivo Pharmacokinetic Parameters of Selected Pyrrolopyrimidine Inhibitors
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |
| BKI-1660 | 10 | High | High | 0.01 | Not Reported | [1] |
| BKI-1649 | Not Reported | High (dose-normalized) | High (dose-normalized) | 0.01 | Not Reported | [1] |
| BKI-1673 | Not Reported | Not Reported | Not Reported | 0.5 | Not Reported | [1] |
| Compound 39 | Not Reported | Not Reported | Not Reported | Low | High | [2] |
| Compound 40 | Not Reported | Not Reported | Not Reported | Higher than Cpd 39 | Lower than Cpd 39 | [2] |
| ZM241385 | 5 (IV) | 4458.03 | 1674.10 | 54.57 | 6.09 | [3] |
Table 2: In Vitro Data for Pyrrolopyrimidine Inhibitors
| Compound | Target | IC50 (nM) | In Vitro Clearance (Microsomes) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Reference |
| Compound 1 | LRRK2 | 159 | Good | Not Reported | Not Reported | [2] |
| BKI Series | TgCDPK1 | 45 - 271 | Not Reported | Not Reported | Not Reported | [1] |
| Compound 5k | Her2 | 40 | Not Reported | Not Reported | Not Reported | [4] |
| Compound 62 | hRIPK1 | 3.5 | Stable | Not Reported | Not Reported | [5] |
| AGF320 | SHMT2 | 0.06 (Ki) | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance of a pyrrolopyrimidine inhibitor.
Materials:
-
Test pyrrolopyrimidine inhibitor
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with internal standard for quenching
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test inhibitor and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test inhibitor or control compound to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a pyrrolopyrimidine inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test pyrrolopyrimidine inhibitor
-
Control compounds (high permeability, low permeability, and efflux substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Experimental workflow for preclinical development of pyrrolopyrimidine inhibitors.
Caption: Bcr-Abl signaling pathway and the inhibitory action of pyrrolopyrimidine inhibitors.
References
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Bioavailability of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the oral bioavailability of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?
Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in the gastrointestinal (GI) fluids, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The compound might dissolve but may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1] This metabolic breakdown reduces the amount of active drug reaching systemic circulation. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]
Q2: My piperidine derivative exhibits high permeability in the Caco-2 assay but has very low oral bioavailability in vivo. What is the likely issue?
This discrepancy often points towards extensive first-pass metabolism.[1] The Caco-2 model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[1] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.[1] Another possibility is significant metabolism within the gut wall itself, which is not fully accounted for in all Caco-2 protocols.[1]
Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A bidirectional Caco-2 permeability assay is the standard in vitro method to determine if a compound is a P-gp substrate.[1] In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A).[1] If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it indicates that the compound is actively pumped out of the cells by an efflux transporter.[1]
Q4: What initial structural modifications can I consider to improve the metabolic stability of the piperidine ring?
To enhance metabolic stability, consider the following strategies:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups (e.g., a methyl or cyclopropyl group) near the likely sites of metabolism, such as the carbons alpha to the piperidine nitrogen.[1]
-
Fluorination: Replacing metabolically labile C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[1]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[1]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptom: Your piperidine derivative precipitates out of solution during in vitro assays or shows low dissolution rates in simulated gastric or intestinal fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Experimental Protocols:
-
Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to a buffered aqueous solution at the desired pH.
-
Shake the mixture for a set period (e.g., 2 hours).
-
Filter the solution to remove any precipitate.
-
Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
-
pH-Solubility Profile:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Add an excess amount of the solid compound to a known volume of each buffer.
-
Equilibrate the samples for 24-48 hours with constant agitation.
-
Filter the samples and determine the concentration of the dissolved compound in each buffer.
-
Data Presentation:
| Strategy | Principle | Typical Improvement | Considerations |
| pH Adjustment | Ionization of the basic piperidine nitrogen to form a more soluble salt.[2] | 10 to 1000-fold | Potential for precipitation upon pH change in the GI tract. |
| Co-solvents | Increasing the polarity of the solvent system.[2] | 2 to 100-fold | The co-solvent must be compatible with the biological assay. |
| Cyclodextrins | Encapsulation of the poorly soluble molecule within the cyclodextrin cavity.[2][3] | 5 to 500-fold | Stoichiometry of complexation needs to be determined. |
| Salt Formation | Creation of a salt form with a suitable counter-ion to improve dissolution.[2] | 10 to 5000-fold | Requires an ionizable center in the molecule. |
Issue 2: Low Intestinal Permeability
Symptom: Your compound has adequate solubility but shows low transport across Caco-2 monolayers or other in vitro permeability models.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low intestinal permeability.
Experimental Protocols:
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable supports for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-to-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B-to-A) transport, add the compound to the basolateral side and measure its appearance on the apical side.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[1]
-
Data Presentation:
| Parameter | Interpretation | Target Range for Good Permeability |
| Papp (A-B) | Rate of transport from the gut lumen to the blood. | > 10 x 10-6 cm/s |
| Efflux Ratio | Indicates if the compound is a substrate for efflux pumps.[1] | < 2 |
| LogP / LogD | Lipophilicity of the compound. | 1 - 3 |
| Polar Surface Area (PSA) | A measure of the molecule's polarity. | < 140 Å2 |
Issue 3: High First-Pass Metabolism
Symptom: Your compound is soluble and permeable but still exhibits low oral bioavailability in vivo. Plasma concentrations of metabolites are high.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Experimental Protocols:
-
In Vitro Metabolic Stability Assay (Liver Microsomes):
-
Incubate the piperidine derivative at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat).
-
Initiate the metabolic reaction by adding NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Data Presentation:
| In Vitro Model | Parameter Measured | Interpretation of High Value | Follow-up Action |
| Liver Microsomes | Intrinsic Clearance (Clint) | High metabolic liability | Metabolite identification and structural modification.[1] |
| Hepatocytes | Intrinsic Clearance (Clint) | High metabolic liability (includes phase II metabolism) | Metabolite identification and structural modification.[1] |
| CYP Inhibition Assays | IC50 | Potential for drug-drug interactions | Assess specific CYP isozymes involved. |
References
Technical Support Center: Strategies to Mitigate hERG Affinity of Pyrrolopyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the hERG affinity of pyrrolopyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why is hERG affinity a major concern for pyrrolopyrimidine compounds?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[1] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).[1] Pyrrolopyrimidine scaffolds, often found in kinase inhibitors, can possess structural features, such as basic amines and lipophilic aromatic regions, that are common to hERG inhibitors. Therefore, early assessment and mitigation of hERG affinity are critical for the development of safe medicines based on this scaffold.
Q2: What are the primary medicinal chemistry strategies to reduce hERG affinity in pyrrolopyrimidine series?
A2: The most common strategies focus on modifying the physicochemical properties of the compounds to disfavor binding to the hERG channel. These include:
-
Reducing Basicity: Lowering the pKa of basic nitrogen atoms can significantly decrease hERG affinity. This is because the protonated, positively charged amine is often a key interaction motif with the hERG channel pore.
-
Decreasing Lipophilicity: hERG inhibitors are often highly lipophilic. Reducing the overall lipophilicity (e.g., by decreasing cLogP) can reduce non-specific binding and hERG liability.[2]
-
Introducing Acidic Moieties: The addition of a carboxylic acid or other acidic group can create a zwitterion, which may reduce hERG affinity.[2]
-
Conformational Constraint: Introducing steric bulk or rigidifying the molecule can disrupt the optimal conformation for hERG binding.
Q3: At what stage of drug discovery should hERG screening be initiated?
A3: hERG screening should be initiated as early as possible in the drug discovery process, ideally during the hit-to-lead and lead optimization phases. Early identification of hERG liability allows for medicinal chemistry efforts to be directed towards mitigating this risk before significant resources are invested in a particular chemical series. High-throughput screening methods, such as radioligand binding assays or fluorescence polarization assays, are suitable for early-stage screening.
Q4: What is the acceptable safety margin for hERG inhibition?
A4: A commonly accepted safety margin is a 30-fold or greater difference between the hERG IC50 value and the maximum free plasma concentration (Cmax) of the drug at its therapeutic dose.[3] However, this can be context-dependent, and regulatory agencies may have specific requirements.
Troubleshooting Guides
Issue 1: High variability in hERG assay results between different CROs.
-
Possible Cause: Differences in experimental conditions are a notorious source of variability in hERG assays.[1] This can include the specific cell line used (e.g., HEK293 vs. CHO), the temperature of the experiment (hERG channel kinetics are temperature-dependent), the voltage protocol applied in patch-clamp experiments, and the specific radioligand or fluorescent probe used in binding assays.
-
Troubleshooting Steps:
-
Standardize Protocols: When comparing data, ensure that the key experimental parameters are as closely matched as possible. Request detailed experimental protocols from your collaborators or contract research organizations (CROs).
-
Use Control Compounds: Always include well-characterized hERG inhibitors (e.g., dofetilide, terfenadine) and a negative control in your assays to benchmark the results and ensure assay performance.
-
Orthogonal Assays: If variability persists, consider using an orthogonal assay to confirm the findings. For example, if you are using a binding assay, confirm hits with a functional assay like manual or automated patch-clamp.[1]
-
Issue 2: My pyrrolopyrimidine compound shows low solubility in the assay buffer.
-
Possible Cause: Pyrrolopyrimidine derivatives, particularly those with high lipophilicity, may have poor aqueous solubility. This can lead to an underestimation of the true hERG IC50 value, as the actual concentration of the compound in solution is lower than the nominal concentration.
-
Troubleshooting Steps:
-
Verify Compound Concentration: Analytically determine the concentration of your compound in the assay buffer under the experimental conditions. HPLC is often used for this purpose.[4]
-
Use of Solubilizing Agents: A small amount of a co-solvent like DMSO is commonly used. However, be mindful that high concentrations of DMSO can affect cell membranes and assay performance. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all experiments, including controls.[5]
-
Modify the Compound: If solubility issues persist and are impacting the reliability of the data, medicinal chemistry efforts may be needed to improve the solubility of the compound series.
-
Issue 3: A structural modification intended to reduce hERG affinity also significantly reduced on-target potency.
-
Possible Cause: The structural features required for on-target activity and those responsible for hERG binding may overlap. For example, a basic amine that is crucial for a hydrogen bond with the target protein may also be a key driver of hERG affinity.
-
Troubleshooting Steps:
-
Detailed SAR Analysis: Carefully analyze the structure-activity relationships for both the on-target activity and hERG inhibition to identify regions of the molecule that can be modified independently.
-
Structure-Based Design: If a crystal structure of the target protein is available, use it to guide modifications that are likely to be tolerated for on-target binding while disrupting hERG interactions.
-
Bioisosteric Replacements: Consider bioisosteric replacements for key functional groups. For example, if a basic amine is problematic, explore if a less basic or neutral group can be accommodated by the target while reducing hERG affinity.
-
Data Presentation
Table 1: Effect of Reducing Basicity on hERG Affinity
| Compound ID | Core Scaffold | R Group Modification | pKa | hERG IC50 (µM) |
| 1a | Piperidinyl-quinazoline | N-Methylpiperidine | ~9.5 | 1.2 |
| 1b | Piperidinyl-quinazoline | Piperazine | ~7.5 | >30 |
| 2a | Dihydropurinone | 1-Methylpiperidin-4-yl | ~9.8 | 9.7[6] |
| 2b | Dihydropurinone | Piperidin-4-yl | ~8.5 | >30[6] |
Table 2: Effect of Reducing Lipophilicity on hERG Affinity
| Compound ID | Core Scaffold | R Group Modification | cLogP | hERG IC50 (µM) |
| 3a | Amino acid transporter inhibitor | Pyridazine | 3.8 | <1 |
| 3b | Amino acid transporter inhibitor | Urea | 2.5 | >25 |
| 4a | CCR5 Antagonist | 2-chloro-pyridyl amide | 4.2 | 2.5 |
| 4b | CCR5 Antagonist | N-oxide of 2-chloro-pyridyl amide | 3.5 | >30 (21% inhibition at 30 µM)[3] |
Experimental Protocols
1. Manual Patch-Clamp Electrophysiology for hERG Current Measurement
This protocol is considered the "gold standard" for assessing hERG channel inhibition.[5]
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Cell Preparation: Cells are cultured to 70-90% confluency and then harvested using standard cell culture techniques. After harvesting, cells are washed and resuspended in an appropriate extracellular solution.
-
Solutions:
-
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established using a patch-clamp amplifier.
-
Experiments are conducted at a physiological temperature (35-37°C).[7]
-
A specific voltage-clamp protocol is applied to elicit the hERG current. A common protocol is:
-
Holding potential of -80 mV.
-
Depolarizing pulse to +20 mV for 2 seconds.
-
Repolarizing pulse to -50 mV for 2 seconds to measure the peak tail current.[7]
-
-
A stable baseline hERG current is recorded in the vehicle control solution.
-
The test compound is then perfused at various concentrations, and the inhibition of the hERG tail current is measured.
-
-
Data Analysis: The percentage inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
2. Radioligand Binding Assay for hERG Affinity
This is a higher-throughput method suitable for earlier stage screening.
-
Materials:
-
Procedure:
-
Incubate a small aliquot of the hERG membrane preparation with the radioligand ([³H]Dofetilide, e.g., 3 nM) and the test compound at various concentrations.[8]
-
Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[8]
-
Separate the bound and free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove unbound radioligand.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage displacement of the radioligand by the test compound is determined at each concentration, and an IC50 value is calculated.
Visualizations
Caption: Workflow for hERG risk assessment and mitigation.
Caption: Key strategies to reduce hERG affinity.
Caption: Manual patch-clamp experimental setup.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Test article concentrations in the hERG assay: losses through the perfusion, solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 6. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimization of 1H-pyrrolo[2,3-b]pyridine Derivatives for Metabolic Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the optimization of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives for improved metabolic stability.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work in a question-and-answer format.
Issue 1: The half-life of my 1H-pyrrolo[2,3-b]pyridine derivative is very short in the liver microsomal stability assay. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation in a microsomal stability assay suggests high intrinsic clearance, which can be caused by several factors. A systematic approach is necessary to identify the root cause.
Possible Causes & Troubleshooting Steps:
-
High Cytochrome P450 (CYP) Metabolism: The electron-rich nature of the pyrrole ring and accessible positions on the pyridine ring make the 1H-pyrrolo[2,3-b]pyridine scaffold susceptible to oxidation by CYP enzymes.[1] CYP enzymes are a primary driver of Phase I metabolism.[2][3][4]
-
Troubleshooting Step 1: Cofactor Dependency Check. Run the assay with and without the NADPH regenerating system. If degradation is significantly lower in the absence of NADPH, CYP-mediated metabolism is the primary clearance pathway.[5][6]
-
Troubleshooting Step 2: Reaction Phenotyping. Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to identify the specific isoform(s) responsible for the metabolism.[7][8] This information is critical for predicting drug-drug interactions.[4]
-
-
Chemical Instability: The compound may be inherently unstable in the assay buffer at 37°C.
-
Troubleshooting Step: Incubate the compound in the assay buffer without liver microsomes or cofactors. Significant degradation under these conditions points to chemical instability. Consider adjusting the buffer pH or composition if possible.
-
-
Non-Specific Binding: The compound may be binding to the plasticware or microsomal proteins, leading to an artificially low measured concentration.
-
Troubleshooting Step: Perform the assay at several different microsomal protein concentrations. If the calculated intrinsic clearance (CLint) varies with protein concentration, non-specific binding is likely an issue. Using hepatocytes may mitigate this as they provide a more complete cellular environment.[9]
-
Issue 2: My compound shows good stability in liver microsomes, but has poor in vivo pharmacokinetics (high clearance, low exposure). What could explain this discrepancy?
Answer:
This is a common challenge in drug development. While liver microsomes are excellent for evaluating Phase I metabolism, they lack other key components of in vivo clearance mechanisms.[10][11]
Possible Causes & Troubleshooting Steps:
-
Contribution of Phase II Metabolism: Liver microsomes have limited Phase II enzyme activity (e.g., UGTs, SULTs).[10] Your compound might be rapidly cleared via conjugation pathways.
-
Troubleshooting Step: Hepatocyte Stability Assay. Conduct the stability assay using cryopreserved hepatocytes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of metabolic clearance.[11][][13] If the compound is significantly less stable in hepatocytes than in microsomes, Phase II metabolism is a likely contributor to its clearance.
-
-
Involvement of Non-CYP Enzymes: Other enzymes not highly abundant or active in standard microsomal preparations, such as aldehyde oxidase (AO) or xanthine oxidase (XO), could be metabolizing your compound. Electron-deficient aromatic rings, like the pyridine portion of the scaffold, can be susceptible to AO-mediated metabolism.[1]
-
Troubleshooting Step: Use of S9 Fraction or Cytosol. The S9 fraction contains both microsomal and cytosolic enzymes. Comparing stability in microsomes versus S9 can indicate the involvement of cytosolic enzymes. Specific inhibitors for enzymes like AO (e.g., hydralazine) can also be used to confirm their role.
-
-
Role of Active Transporters: The compound may be a substrate for uptake transporters (e.g., OATPs) in the liver, leading to rapid hepatocellular uptake and clearance, or efflux transporters (e.g., P-gp) in the intestine, reducing absorption.
-
Troubleshooting Step: Transporter Interaction Assays. Evaluate whether the compound is a substrate for relevant uptake or efflux transporters using appropriate in vitro systems (e.g., Caco-2 cells or transfected cell lines).
-
Issue 3: My lead compound has low oral bioavailability, but appears to be metabolically stable. What should I investigate?
Answer:
Low oral bioavailability in a metabolically stable compound often points to issues with absorption, which is governed by solubility and permeability.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: The compound must be dissolved in the gastrointestinal fluid to be absorbed.
-
Troubleshooting Step: Solubility Assays. Determine the kinetic and thermodynamic solubility of your compound. If solubility is low, formulation strategies or structural modifications to improve solubility may be required.
-
-
Low Intestinal Permeability: The compound may not be able to efficiently cross the intestinal wall.
-
Troubleshooting Step: Permeability Assays. Use in vitro models like the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess intestinal permeability.
-
-
High Efflux by Intestinal Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.
-
Troubleshooting Step: Caco-2 Bidirectional Assay. A Caco-2 assay that measures both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport can determine the efflux ratio. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter in drug design?
A1: Metabolic stability refers to a drug's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[14] It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[15][16] A compound with poor metabolic stability will be cleared from the body too quickly, potentially requiring high or frequent doses to achieve a therapeutic effect, which can lead to poor patient compliance and increased risk of toxicity from metabolites.[14] Optimizing metabolic stability early in the drug discovery process helps reduce the attrition rate of drug candidates in later development stages.[]
Q2: What are the most common metabolic "soft spots" on the 1H-pyrrolo[2,3-b]pyridine scaffold?
A2: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has several potential sites for metabolism. The electron-rich pyrrole ring is susceptible to oxidation.[1] Additionally, unsubstituted positions on both the pyrrole and pyridine rings can be sites of CYP-mediated hydroxylation. The specific "soft spot" will depend on the substitution pattern of the derivative and the specific CYP enzymes involved. Metabolite identification studies are crucial to pinpoint the exact site of metabolic attack.
Q3: What are the most effective strategies to improve the metabolic stability of 1H-pyrrolo[2,3-b]pyridine derivatives?
A3: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed:
-
Blocking the Site of Metabolism: This is a common and effective strategy. Introducing a metabolically robust group, such as a fluorine atom or a methyl group, at the site of metabolism can sterically or electronically hinder the metabolic enzymes from accessing that position.[17][18] For example, replacing a hydrogen with fluorine can block oxidative metabolism at that site due to the strength of the C-F bond.[17]
-
Bioisosteric Replacement: This involves replacing a metabolically labile group with a different group that has similar physical or chemical properties but is more stable.[19] For instance, if an attached phenyl ring is being hydroxylated, it could be replaced with a more electron-deficient and metabolically stable pyridine or pyrimidine ring.[1] Similarly, labile amide bonds can be replaced with more stable bioisosteres like triazoles or oxazoles.[19]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the overall lipophilicity (LogP/LogD) of a molecule can decrease its rate of metabolism. This can be achieved by introducing polar functional groups.
Q4: What is the primary difference between using liver microsomes and hepatocytes for metabolic stability assays?
A4: The primary difference lies in the complexity and completeness of the enzyme systems they contain.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells.[5] They are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) family, making them a cost-effective and high-throughput tool for assessing CYP-mediated metabolism.[10][11] However, they largely lack Phase II (conjugating) enzymes and cytosolic enzymes.[10]
-
Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[11] They contain the full complement of Phase I, Phase II, and cytosolic enzymes, as well as active transport systems.[11] This allows them to provide a more comprehensive and physiologically relevant assessment of a compound's overall hepatic metabolism.[]
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between compounds.
Table 1: In Vitro Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine Analogs in Human and Mouse Liver Microsomes
| Compound ID | R1 Group | R2 Group | HLM Stability (t₁/₂, min) | MLM Stability (t₁/₂, min) | HLM Intrinsic Clearance (µL/min/mg) |
| Parent-01 | H | H | 12 | 18 | 115.5 |
| Analog-02 | F | H | 48 | 65 | 28.9 |
| Analog-03 | H | CF₃ | 35 | 45 | 39.6 |
| Analog-04 | F | CF₃ | >120 | >120 | <9.6 |
HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes. Data is for illustrative purposes.
Table 2: Permeability and Efflux of Key 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| Parent-01 | 1.2 | 8.4 | 7.0 | High Efflux |
| Analog-04 | 5.6 | 6.1 | 1.1 | Low Efflux |
| Verapamil | 0.5 | 12.5 | 25.0 | Control (High Efflux) |
| Propranolol | 25.0 | 23.8 | 0.95 | Control (High Permeability) |
Papp: Apparent Permeability Coefficient. Data is for illustrative purposes.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-warm a phosphate buffer solution (e.g., 100 mM, pH 7.4) to 37°C.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[5]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL) .[5]
-
Protocol 2: Plated Hepatocyte Metabolic Stability Assay
This protocol is adapted for determining the stability of low-turnover compounds using plated cryopreserved hepatocytes.[20]
-
Cell Plating:
-
Thaw cryopreserved plateable hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates (e.g., 48-well plates) in the appropriate plating medium.
-
Allow cells to attach for several hours (e.g., 4-6 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After attachment, replace the plating medium with fresh, pre-warmed incubation medium.
-
-
Incubation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add the test compound to the hepatocyte monolayers (final concentration typically 1 µM). Include positive control compounds (e.g., diazepam, verapamil).[20]
-
Incubate the plate at 37°C with 5% CO₂.
-
-
Sampling:
-
Collect samples from the incubation medium at multiple time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, quench the metabolic activity by adding the sample to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS to determine the concentration of the parent compound.[20]
-
Calculate the in vitro half-life (t₁/₂) by regression analysis of the percent parent disappearance versus time curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (Incubation Volume / Number of Hepatocytes per well) .[20]
-
Visualizations
Diagrams of Workflows and Logic
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 4. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 15. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
improving yield and purity in pyrrolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyrrolopyridine synthesis can be attributed to several factors. A systematic investigation of the following is recommended:
-
Purity of Starting Materials: Impurities in reactants, such as aminopyrroles or dicarbonyl compounds, can significantly interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product. It is crucial to ensure the purity of all reagents before commencing the synthesis.
-
Reaction Conditions: Key parameters such as temperature, reaction time, and reactant concentration are critical. Optimization of these conditions is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.
-
Catalyst Activity: In catalyst-driven reactions, the activity of the catalyst may be compromised. Consider the possibility of catalyst deactivation and ensure the catalyst is fresh or properly activated. The choice of catalyst and its loading can also significantly impact the yield.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to identify the optimal one for your specific reaction.
Q2: I am observing the formation of regioisomers in my reaction. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical starting materials. To improve regioselectivity, consider the following:
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. A thorough literature search for similar target molecules can provide guidance on conditions that favor the formation of the desired regioisomer.
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on the reactants. Modifying the starting materials, if possible, can direct the reaction towards the desired isomer.
-
Purification: If the formation of regioisomers cannot be avoided, efficient purification methods are essential. Flash column chromatography with a carefully selected eluent system is the most common method for separating regioisomers.
Q3: The purification of my crude pyrrolopyridine product is challenging. What strategies can I employ?
A3: Pyrrolopyridine derivatives can be difficult to purify due to their basicity and the presence of polar nitrogen atoms, which can lead to issues like streaking on silica gel columns.[1] The following purification techniques are recommended:
-
Column Chromatography: To mitigate tailing on silica gel, a small amount of a base, such as triethylamine, can be added to the eluent.
-
Acid-Base Extraction: The basic nature of pyridines allows for their separation from non-basic impurities through an acidic wash (e.g., dilute HCl) to extract the protonated product into the aqueous layer. The desired compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For volatile pyrrolopyridine derivatives, distillation can be an effective purification method.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Verify the purity of all reactants using techniques like NMR or LC-MS. Purify starting materials if necessary. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters, including temperature, reaction time, and concentration. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[3] |
| Inactive Catalyst | Use a fresh batch of catalyst or regenerate the existing one if applicable. Screen different catalysts and optimize the catalyst loading. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. Ensure anhydrous conditions are maintained if the reaction is moisture-sensitive. |
Issue 2: Formation of Side Products and Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions (e.g., Furan Formation) | Adjust the pH of the reaction mixture. In the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor furan formation; using a weaker acid like acetic acid is advisable.[4] |
| Polymerization | The formation of dark, tarry substances often indicates polymerization, which can be caused by excessively high temperatures or highly acidic conditions.[4] Lower the reaction temperature and consider using a milder catalyst. |
| Degradation of Product | The 7-azaindole core can be sensitive to strong acids, bases, and high temperatures.[3] Employ milder reaction conditions and ensure a prompt work-up at a low temperature. |
| Incomplete Cyclization | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5] Consider extending the reaction time. |
Data Presentation
Table 1: Optimization of the Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis
| Entry | Solvent | Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26[6][7][8][9] |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53[6][7][8][9] |
| 3 | Toluene | HCl (1.0) | 70 | 2 | 58[6][7] |
| 4 | AcOH | HCl (2.0) | 70 | 5 | 67[6][7][8][9] |
| 5 | AcOH | HCl (2.0) | rt | 48 | 47[6][7][8] |
Table 2: Effect of Reaction Conditions on Suzuki Coupling Yield
| Entry | Catalyst | Pd (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | 5 | 80 | 2 | 80[10] |
| 2 | XPhos Pd G2 | 5 | 80 | 18 | 90[10] |
| 3 | Pd(PPh₃)₄ | 8 | 80 | 22 | 75[10] |
| 4 | Pd(dppf)Cl₂ | 5 | 90 | 22 | 83 (with 6% diarylated product)[10] |
Table 3: Microwave-Assisted Synthesis of Pyrrolo[2,3,4-kl]acridine Derivatives
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | - | 110 | 15 | 23[11] |
| 2 | Ethanol | SSA (0.02 g) | 110 | 15 | 91[11] |
| 3 | Toluene | SSA (0.02 g) | 110 | 15 | 91[11] |
| 4 | Acetic Acid | SSA (0.02 g) | 110 | 15 | 85[11] |
| 5 | Ethanol | HCl (0.5 mL) | 110 | 15 | 78[11] |
*SSA: Silica Sulfuric Acid
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq), amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki Coupling
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[12]
Visualizations
Caption: A flowchart for systematically troubleshooting low yield in pyrrolopyridine synthesis.
Caption: A general experimental workflow for a typical pyrrolopyridine synthesis.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Janus Kinase Inhibitors: 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine Scaffold vs. Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Janus kinase (JAK) inhibitors, with a focus on compounds containing the 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine scaffold, exemplified by Tofacitinib, against other prominent JAK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of their performance and selectivity.
Introduction to Janus Kinase (JAK) Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, hematopoiesis, and inflammation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a significant class of therapeutic agents.
The selectivity of these inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and potential side effects. This guide offers a comparative analysis of several key JAK inhibitors.
Quantitative Comparison of JAK Inhibitor Selectivity
The inhibitory activity of various JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of Tofacitinib and other selected JAK inhibitors against the four members of the JAK family, as determined by in vitro biochemical assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Tofacitinib | 1.7 - 112[1][2] | 1.8 - 20[1][2] | 0.75 - 1.6[1] | 16 - >100[1][3] | Pan-JAK (preference for JAK1/JAK3)[3][4] |
| Ruxolitinib | 3.3[5][6][7] | 2.8[5][6][7] | 428[5][8] | 19[5][8] | JAK1/JAK2[3][8] |
| Filgotinib | 10[9][10] | 28[9][10] | 810[9][10] | 116[9][10] | JAK1 selective[9] |
| Upadacitinib | 43[11][12] | 120[11][12] | 2300[11][12] | 4700[11][12] | JAK1 selective[11] |
| Baricitinib | 5.9[13] | 5.7[13] | >400[3] | 53[3][13] | JAK1/JAK2[3][13] |
| Peficitinib | 3.9[14][15] | 5.0[14][15] | 0.7[14][15] | 4.8[14][15] | Pan-JAK[16] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
The JAK-STAT Signaling Pathway
Understanding the mechanism of action of JAK inhibitors requires a foundational knowledge of the JAK-STAT signaling pathway. The following diagram illustrates this critical cellular communication route.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below are generalized methodologies for two common types of assays cited in the literature for JAK inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
General Protocol:
-
Reagent Preparation: Recombinant human JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2), a specific peptide substrate, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations. A DMSO control is also prepared.
-
Assay Plate Setup: In a microplate, the JAK enzyme, peptide substrate, and varying concentrations of the inhibitor are combined.
-
Reaction Initiation: The kinase reaction is initiated by adding a concentration of ATP that is typically near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The signal from each inhibitor concentration is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent, broad-spectrum inhibitor). The resulting data (% inhibition vs. inhibitor concentration) is fitted to a four-parameter logistic curve to determine the IC50 value.[17]
Cell-Based STAT Phosphorylation Assay
This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.
General Protocol:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or an engineered cell line) is cultured and prepared.
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of the test inhibitor for a specified time.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) to activate the corresponding JAK-STAT pathway.
-
Cell Lysis and Staining: Following stimulation, the cells are lysed, and the proteins are extracted. Alternatively, for flow cytometry, cells are fixed and permeabilized.
-
Detection of Phosphorylated STAT (pSTAT): The level of a specific phosphorylated STAT protein is measured using techniques such as Western blotting, ELISA, or flow cytometry with a phospho-specific antibody.
-
Data Analysis: The level of pSTAT is quantified for each inhibitor concentration and normalized to controls. An IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold, a core component of Tofacitinib, has been a foundational structure in the development of JAK inhibitors. As a pan-JAK inhibitor with a preference for JAK1 and JAK3, Tofacitinib has demonstrated broad efficacy in treating various inflammatory conditions. The subsequent development of more selective JAK inhibitors, such as the JAK1-selective Filgotinib and Upadacitinib, and the JAK1/JAK2-selective Ruxolitinib and Baricitinib, reflects a strategic effort to refine the therapeutic window by targeting specific JAK isoforms. This approach aims to maximize efficacy while potentially reducing off-target effects. The choice of a particular JAK inhibitor for therapeutic development or clinical application will depend on the specific disease pathology and the desired balance between broad immunosuppression and targeted pathway modulation. The data and protocols presented in this guide provide a framework for the comparative evaluation of these important therapeutic agents.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 12. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs as Cdc7 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Analogs based on this core have shown significant potential in targeting various kinases involved in cell cycle regulation and signaling pathways, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of a selection of 1H-pyrrolo[2,3-b]pyridine analogs, with a focus on their inhibitory activity against Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation.
Overview of Cdc7 Kinase Inhibition
Cdc7 kinase is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA synthesis during the S phase of the cell cycle.[1] Its dysregulation is often associated with cancer, making it a compelling target for anticancer therapies.[1] The analogs presented in this guide demonstrate varying potencies against Cdc7, highlighting key structure-activity relationships (SAR) that can inform future drug design and optimization efforts.
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine analogs against Cdc7 kinase. The data, extracted from peer-reviewed literature, showcases the impact of different substituents on the core scaffold on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | R Group | Cdc7 Kinase IC50 (nM) | Reference |
| 1 | 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-phenyl-5-ylidene-3,5-dihydro-4H-imidazol-4-one moiety at the 3-position. | Phenyl | >10000 | [1] |
| 2 | 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(benzylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position. | Benzylamino | 7 | [1] |
| 3 | 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(cyclohexylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position. | Cyclohexylamino | 24 | [1] |
| 4 | 1H-pyrrolo[2,3-b]pyridine core with a (Z)-2-(phenethylamino)-5-ylidene-1,3-thiazol-4(5H)-one moiety at the 3-position. | Phenethylamino | 13 | [1] |
Structure-Activity Relationship (SAR) Analysis
The data reveals critical structural modifications that influence the inhibitory potency of these analogs against Cdc7 kinase. A key observation is the dramatic increase in activity when the initial imidazolone moiety in Compound 1 is replaced with a thiazolone ring and a substituted amino group, as seen in Compounds 2, 3, and 4 . This suggests that the thiazolone scaffold and the nature of the R group are crucial for potent Cdc7 inhibition.
The introduction of a benzylamino group in Compound 2 results in a highly potent inhibitor with an IC50 of 7 nM.[1] Replacing the benzyl group with a cyclohexyl moiety (Compound 3 ) or a phenethyl group (Compound 4 ) maintains nanomolar potency, albeit with a slight reduction in activity compared to the benzylamino analog.[1] This indicates that while some flexibility in the lipophilic pocket is tolerated, the aromatic interaction of the benzyl group may be optimal for binding.
Caption: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Cdc7 Inhibitors.
Experimental Protocols
The determination of Cdc7 kinase inhibitory activity is crucial for the evaluation of these analogs. Below is a detailed methodology for a typical in vitro Cdc7 kinase assay.
In Vitro Cdc7 Kinase Inhibition Assay
This protocol outlines the measurement of Cdc7 kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using a luminescence-based assay.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 peptide substrate
-
Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the Cdc7/Dbf4 enzyme and the MCM2 peptide substrate in Kinase Assay Buffer to their working concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.
-
Enzyme Addition: Add 2.5 µL of the diluted Cdc7/Dbf4 enzyme/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the In Vitro Cdc7 Kinase Inhibition Assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile template for the design of potent Cdc7 kinase inhibitors. The comparative data presented herein highlights the critical role of specific structural modifications in achieving high inhibitory potency. The provided experimental protocol for in vitro kinase assays offers a standardized method for evaluating novel analogs, facilitating the systematic exploration of this promising class of compounds for cancer therapy. Further investigation into the selectivity and in vivo efficacy of these analogs is warranted to advance their development as clinical candidates.
References
confirming the binding affinity of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine to target kinases
Introduction: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. This guide focuses on confirming the binding affinity of compounds based on this scaffold, with a specific interest in derivatives like 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine. While specific public data for this exact compound is limited, this analysis provides a comparative overview of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives against key oncogenic and inflammatory kinases, offering valuable insights for researchers in drug discovery.
Target Kinase Binding Affinity
Compounds featuring the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against a range of kinases. This section compares the binding affinities (IC50 values) of representative compounds from this class against several important kinase targets, including TRAF2- and NCK-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).
Table 1: Comparative IC50 Values for TNIK Inhibitors
| Compound Class | Representative Compound | TNIK IC50 (nM) | Alternative TNIK Inhibitor | TNIK IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine | Compound 1a | < 1 | NCB-0846 | 21 |
| 1H-pyrrolo[2,3-b]pyridine | Compound 1b | 1.2 | KY-05009 | 230 |
Data synthesized from studies on potent 1H-pyrrolo[2,3-b]pyridine derivatives.[1]
Table 2: Comparative IC50 Values for FGFR Inhibitors
| Compound Class | Representative Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Alternative FGFR Inhibitor | Pan-FGFR IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | 7 | 9 | 25 | Erdafitinib | 1.2 - 5.7 |
| 1H-pyrrolo[2,3-b]pyridine | Compound 1 | ~2000 | - | - | AZD4547 | 0.2 - 2.5 |
Compound 4h demonstrates potent, high-ligand-efficiency inhibition of FGFRs.[2]
Table 3: Comparative IC50 Values for GSK-3β Inhibitors
| Compound Class | Representative Compound | GSK-3β IC50 (nM) | Alternative GSK-3β Inhibitor | GSK-3β IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine | Compound 41 | 0.22 | CHIR-99021 | 6.7 |
| 1H-pyrrolo[2,3-b]pyridine | Compound 54 | 0.24 | Tideglusib | 600 |
Novel pyrrolo[2,3-b]pyridine derivatives show highly potent and selective inhibition of GSK-3β.[3]
Experimental Protocols for Kinase Binding Affinity
A variety of robust methods are available to determine the binding affinity of an inhibitor to a target kinase. Below are summaries of commonly employed experimental protocols.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method for measuring inhibitor binding to the ATP site of a kinase.
Principle: The assay relies on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate buffer, typically containing DMSO.
-
Reagent Preparation: Prepare a solution of the target kinase pre-mixed with the Eu-labeled anti-tag antibody. Prepare a separate solution of the kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted compound.
-
Reaction Assembly: Add the kinase/antibody solution to all wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for a defined period, generally 60 minutes, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Other Common Binding Assays
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index near a sensor surface where the kinase is immobilized. It provides data on association and dissociation rates (kon and koff) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the inhibitor and the kinase, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique can determine binding affinity in solution with low sample consumption.
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate a typical kinase binding assay workflow and the signaling pathways of key target kinases.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide to 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine and Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine forms the core scaffold of Tofacitinib, a prominent Janus kinase (JAK) inhibitor. Understanding the cross-reactivity profile of this scaffold and its derivatives is crucial for assessing their therapeutic potential and predicting off-target effects. This guide provides a comparative analysis of Tofacitinib and other clinically relevant JAK inhibitors, focusing on their kinase selectivity profiles, the experimental methods used to determine them, and the underlying signaling pathways they modulate.
Comparative Kinase Selectivity of JAK Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Non-selective inhibitors may offer broader therapeutic effects but also carry a higher risk of off-target side effects. The following tables summarize the inhibitory potency (IC50/Kd in nM) of Tofacitinib and other JAK inhibitors against the JAK family and a selection of off-target kinases, as determined by enzymatic and cellular assays.
Table 1: Inhibitory Activity Against the JAK Family (Enzymatic Assays)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Class |
| Tofacitinib | 3.2 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | Pan-JAK inhibitor[1][2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 inhibitor[3][4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 inhibitor[5] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Selective JAK1 inhibitor[1] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 inhibitor[6] |
Note: Values represent a range from multiple reported studies. Lower values indicate higher potency.
Table 2: Inhibitory Activity in Cellular Assays (Cytokine-Induced STAT Phosphorylation)
| Compound | JAK1-dep. (nM) | JAK2-dep. (nM) | JAK3-dep. (nM) |
| Tofacitinib | ~50-100 | ~200-700 | ~10-50 |
| Baricitinib | ~40-60 | ~40-60 | >1000 |
| Upadacitinib | ~10-50 | >500 | >1000 |
| Filgotinib | ~100-600 | >10000 | ~1000-2000 |
Note: Cellular IC50 values can vary depending on the cell type, cytokine stimulus, and specific STAT phosphorylation readout. The values presented are approximate ranges based on available literature.
Table 3: Select Off-Target Kinase Inhibition
| Compound | Off-Target Kinase | Inhibition (Kd/IC50 in nM) |
| Tofacitinib | DCLK3 | 4.5[1] |
| PKN1 | <1000[1] | |
| SNARK | <1000[1] | |
| Ruxolitinib | ROCK1 | 60[7] |
| ROCK2 | 52[7] | |
| MAP3K2 | 41[7] | |
| Fedratinib (for comparison) | FLT3 | 15[8] |
| BRD4 | -[8] |
Note: This table highlights some of the known off-target activities and is not an exhaustive list. Comprehensive kinome scans provide a broader view of selectivity.[8][9][10]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor activity.
Caption: The JAK-STAT signaling cascade and points of intervention for different classes of JAK inhibitors.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments used in kinase inhibitor profiling.
Enzymatic Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the binding affinity (Kd or IC50) of a test compound to a purified kinase in a biochemical format.
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a loss of FRET.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) recombinant kinase
-
LanthaScreen™ Eu-anti-tag antibody (specific to the kinase tag)
-
Kinase Tracer (appropriate for the kinase being tested)
-
Test compound serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the kinase and a 2X solution of the Eu-antibody in assay buffer. Prepare a 4X solution of the tracer in assay buffer. Prepare serial dilutions of the test compound at 4X the final desired concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 4X test compound dilution.
-
Add 10 µL of the 2X kinase/Eu-antibody mixture to each well.
-
Add 5 µL of the 4X tracer solution to initiate the reaction. The final volume will be 20 µL.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) by a test compound.
Principle: This assay quantifies the level of phosphorylated STAT proteins within specific immune cell subsets following cytokine stimulation. Cells are pre-incubated with the test compound, stimulated with a cytokine to activate a specific JAK-STAT pathway, and then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins. The level of phospho-STAT is then measured by flow cytometry.
Materials:
-
Fresh whole blood or isolated PBMCs
-
Test compound serially diluted in DMSO
-
Cytokine for stimulation (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, IL-2 for pSTAT5)
-
Fixation buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Wash buffer (e.g., PBS with 0.5% BSA)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)
-
Fluorochrome-conjugated antibodies against phospho-STAT proteins (e.g., anti-pSTAT3 (Tyr705), anti-pSTAT1 (Tyr701), anti-pSTAT5 (Tyr694))
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Compound Incubation: Aliquot whole blood or PBMCs into FACS tubes. Add the test compound at various concentrations and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine to each tube to stimulate a specific pathway and incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.
-
Staining: Wash the cells with wash buffer. Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against cell surface and intracellular phospho-STAT proteins. Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in wash buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Data Analysis: Gate on the cell populations of interest based on their surface marker expression (e.g., CD3+CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each population. Plot the MFI against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the cellular IC50.[11][12][13][14][15]
This guide provides a framework for understanding and comparing the cross-reactivity profiles of JAK inhibitors based on the this compound scaffold. By utilizing standardized experimental protocols and presenting data in a clear, comparative format, researchers can make more informed decisions in the development of novel kinase inhibitors with optimized selectivity and therapeutic potential.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib's Selectivity Profile: A Comparative Analysis for JAK1 and JAK3 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the inhibitory activity of Tofacitinib, a prominent Janus kinase (JAK) inhibitor, against JAK1 and JAK3, supported by experimental data and detailed protocols.
Tofacitinib, which contains a 4-{1H-pyrrolo[2,3-d]pyrimidin-3-yl}piperidine core structure, is a clinically approved inhibitor of the JAK family of tyrosine kinases.[1] These enzymes are critical mediators of cytokine signaling, playing a central role in immune responses and inflammation.[2] The differential inhibition of JAK isoforms can lead to distinct pharmacological profiles. This guide focuses on the comparative selectivity of Tofacitinib for JAK1 versus JAK3.
Quantitative Selectivity Data
The inhibitory potency of Tofacitinib against JAK1 and JAK3 has been determined through various in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tofacitinib against JAK1 and JAK3 from a representative study.
| Compound | Target | IC50 (nM) |
| Tofacitinib | JAK1 | 112 |
| JAK3 | 1 |
Data sourced from a study on the characterization of Tofacitinib's inhibitory activity.[3]
The data clearly indicates that Tofacitinib is significantly more potent against JAK3 than JAK1, with a greater than 100-fold selectivity for JAK3 in this particular study. Other studies have reported varying absolute IC50 values but consistently demonstrate a higher affinity of Tofacitinib for JAK3 over JAK1.[4][5]
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Understanding this pathway is crucial for contextualizing the mechanism of action of JAK inhibitors like Tofacitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using in vitro biochemical assays. The following is a generalized protocol for a luminescence-based kinase assay, such as the ADP-Glo™ assay, to determine the selectivity of a compound against JAK1 and JAK3.
Objective: To quantify the dose-dependent inhibition of recombinant human JAK1 and JAK3 enzymes by Tofacitinib and determine the IC50 values.
Materials:
-
Recombinant human JAK1 and JAK3 enzymes
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Tofacitinib (or other test compound)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tofacitinib in 100% DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the Tofacitinib dilutions and DMSO (for 0% inhibition control) to the wells of a 384-well assay plate.
-
Enzyme/Substrate Addition: Prepare a 2X solution of the JAK enzyme (either JAK1 or JAK3) and the peptide substrate in the kinase assay buffer. Add 5 µL of this mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for each respective enzyme. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each Tofacitinib concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based JAK kinase inhibition assay.
This guide provides a foundational understanding of the selectivity of Tofacitinib for JAK1 versus JAK3. For researchers developing novel JAK inhibitors, a thorough characterization of the selectivity profile against all JAK family members is a critical step in the drug discovery pipeline. The provided experimental protocol serves as a template that can be adapted for the evaluation of new chemical entities.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Kinase Inhibitors: Osimertinib vs. Rociletinib for T790M-Mutant NSCLC
This guide provides a detailed comparison of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Osimertinib (AZD9291) and Rociletinib (CO-1686). Both were developed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC), which commonly arises after treatment with first-generation EGFR TKIs.[1][2] While Osimertinib has become a standard-of-care treatment, the development of Rociletinib was discontinued.[3][4] This analysis focuses on their preclinical in vitro and in vivo characterization, providing objective performance data and detailed experimental protocols for researchers in oncology and drug development.
Introduction to Target: EGFR and the T790M "Gatekeeper" Mutation
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation through signaling pathways like Ras/MAPK and PI3K/AKT.[5][6] Activating mutations in EGFR are found in a significant portion of NSCLC cases, making it a prime therapeutic target.[1] First-generation TKIs like gefitinib and erlotinib offer significant clinical benefit, but patients often develop resistance.[7] The most common mechanism of acquired resistance, occurring in about 50-60% of cases, is the T790M mutation in exon 20 of the EGFR gene.[2][8] This "gatekeeper" mutation increases the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[8] Third-generation TKIs were designed to irreversibly and selectively inhibit EGFR with the T790M mutation while sparing wild-type (WT) EGFR, thereby improving efficacy and reducing toxicities like skin rash and diarrhea.[7][8]
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data from preclinical studies of Osimertinib and Rociletinib, highlighting key differences in their potency, selectivity, and in vivo efficacy, particularly concerning brain metastases.
Table 1: Comparative In Vitro Activity
| Parameter | Osimertinib (AZD9291) | Rociletinib (CO-1686) | Reference(s) |
| Target(s) | EGFR (Sensitizing & T790M mutations) | EGFR (Sensitizing & T790M mutations) | [1][9] |
| Mechanism | Irreversible, Covalent | Irreversible, Covalent | [7][10] |
| IC₅₀ (L858R/T790M) | ~1 nM (enzyme assay) | 7-32 nM (cell lines) | [7][11] |
| IC₅₀ (L858R) | ~12 nM (enzyme assay) | N/A | [7] |
| Kᵢ (L858R/T790M) | N/A | 21.5 nM | [10] |
| Kᵢ (WT EGFR) | N/A | 303.3 nM | [10] |
| Cellular GI₅₀ (T790M+ lines) | Potent inhibition | 7-32 nM | [7][10] |
| Selectivity (Mutant vs. WT) | High selectivity for mutant EGFR | ~22x more selective for mutant vs. WT than erlotinib | [7][11] |
N/A: Data not available in the provided search results.
Table 2: Comparative In Vivo Performance
| Parameter | Osimertinib (AZD9291) | Rociletinib (CO-1686) | Reference(s) |
| Animal Model | Mouse xenograft (PC9, NSCLC) | Mouse xenograft (various EGFR-mutant models) | [9][10] |
| Tumor Growth Inhibition | Sustained tumor regression in brain metastases model | Dose-dependent tumor inhibition in non-brain models | [9][10] |
| Efficacy in Brain Metastases | Induced sustained tumor regression | Did not achieve tumor regression | [9][12] |
| Brain Penetration | High penetration; Brain:plasma Cmax ratio of 3.41 | Poor penetration; brain concentrations below limit of quantification | [9] |
| Efflux Ratio (MDCK-MDR1) | 13.4 | 5.38 | [9][12] |
Mandatory Visualizations
Signaling Pathway and Drug Action
Caption: EGFR signaling pathway and inhibition by third-generation TKIs.
Experimental Workflows
Caption: General workflow for kinase inhibitor discovery and development.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Experimental Protocols
General In Vitro Kinase Assay (IC₅₀ Determination)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
-
Objective: To quantify the potency of an inhibitor against a specific kinase.
-
Methodology: A common format is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13]
-
Materials:
-
Recombinant purified kinase (e.g., EGFR T790M/L858R).
-
Kinase-specific substrate peptide.
-
ATP (at or near the Kₘ concentration for the kinase).
-
Test inhibitor (serial dilution in DMSO).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[14]
-
Detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody).
-
384-well assay plates.
-
-
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the kinase buffer to achieve the final assay concentrations.
-
Kinase Reaction:
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.[13][14]
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[14]
-
Termination & Detection: Stop the reaction by adding a solution containing EDTA. Add the detection antibody and incubate to allow binding to the phosphorylated substrate.[13]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistical dose-response curve.[14]
Cellular Proliferation Assay (GI₅₀ Determination)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor required to inhibit cell growth by 50% (GI₅₀).
-
Methodology: A luminescence-based cell viability assay.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[10]
-
Treatment: Add a serial dilution of the test inhibitor to the wells. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[10]
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration. Determine the GI₅₀ value by fitting the data to a dose-response curve.[10]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in an animal model.[16][17]
-
Objective: To assess the in vivo efficacy and tolerability of a kinase inhibitor.
-
Model: Immunodeficient mice (e.g., NU/NU or NOD/SCID) bearing subcutaneous tumors from a human cancer cell line.[16]
-
Materials:
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[16]
-
Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[16]
-
Drug Administration: Administer the inhibitor and vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).[16]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity, respectively.[16]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a specific treatment duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis.[16]
-
-
Data Analysis: Compare the mean tumor volume between the treatment and control groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze body weight data to assess treatment tolerability.
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of JAK Inhibitor Monotherapies for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for chronic inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These oral small molecules offer a targeted approach to modulating the immune response by interfering with the JAK-STAT signaling pathway, a critical mediator of cytokine signaling. This guide provides an objective, data-driven comparison of the performance of various JAK inhibitor monotherapies in key indications such as rheumatoid arthritis, atopic dermatitis, and psoriasis, supported by experimental data from pivotal clinical trials.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis. Different JAK inhibitors exhibit varying selectivity for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), which influences their efficacy and safety profiles.
General Experimental Workflow for Evaluating JAK Inhibitor Monotherapy
The clinical evaluation of JAK inhibitor monotherapies typically follows a structured workflow, from preclinical assessment to large-scale Phase 3 clinical trials. This process is designed to rigorously assess the efficacy, safety, and dose-response of the investigational drug.
Head-to-Head Comparison in Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a systemic autoimmune disease characterized by chronic inflammation of the joints. The efficacy of JAK inhibitors in RA is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in disease activity, respectively, and the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP).
| JAK Inhibitor (Monotherapy) | Trial(s) | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Results | Key Safety Findings |
| Upadacitinib | SELECT-MONOTHERAPY[1][2][3] | MTX-inadequate responders | ACR20 at Week 14; DAS28-CRP ≤3.2 at Week 14 | Superior to continuing MTX for both primary endpoints.[2] | Consistent with previous studies; no new safety signals detected.[2] |
| Tofacitinib | ORAL Strategy[4][5] | MTX-inadequate responders | ACR50 at Month 6 | Non-inferiority to adalimumab + MTX was not met for monotherapy.[4] | Discontinuation due to adverse events was 6% for tofacitinib monotherapy.[4] |
| Baricitinib | RA-BEGIN[6][7] | csDMARD-naïve | ACR20 at Week 24 (non-inferiority to MTX) | Superior to MTX at Week 24 (ACR20: 77% vs 62%).[8] | Malignancies were reported in 1 patient in the monotherapy group.[8] |
| Filgotinib | FINCH 3 | MTX-naïve | ACR20 at Week 24 | Data from combination therapy trials show efficacy; monotherapy data is less robust in direct comparisons. | Generally well-tolerated.[9] |
Network Meta-Analysis Insights for RA: A network meta-analysis of randomized controlled trials indicated that all approved JAK inhibitors were more effective than placebo.[10] Upadacitinib (15 mg and 30 mg) and baricitinib (4 mg) in combination with csDMARDs showed favorable efficacy.[7][10] Another analysis suggested that upadacitinib 15 mg, both as monotherapy and in combination, was associated with improved outcomes compared to tofacitinib 5 mg BID plus methotrexate at 3 and 6 months.[4][11]
Head-to-Head Comparison in Atopic Dermatitis (AD)
Atopic dermatitis is a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions. Key efficacy measures include the Eczema Area and Severity Index (EASI), with EASI-75 representing a 75% improvement, and the Investigator's Global Assessment (IGA) score.
| JAK Inhibitor (Monotherapy) | Trial(s) | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Results | Key Safety Findings |
| Abrocitinib | JADE MONO-1, JADE MONO-2[11][12][13][14][15] | Moderate-to-severe AD | IGA response and EASI-75 at Week 12 | Significantly higher response rates compared to placebo for both doses (100mg and 200mg).[14] | Most common adverse events were nausea, nasopharyngitis, and headache.[13] |
| Baricitinib | BREEZE-AD1, BREEZE-AD2[8][16][17][18][19][20] | Moderate-to-severe AD | IGA score of 0 or 1 at Week 16 | Significantly more patients on baricitinib (2mg and 4mg) achieved the primary endpoint compared to placebo.[17][19] | The incidence of treatment-emergent adverse events was similar to placebo.[18] |
| Upadacitinib | Measure Up 1, Measure Up 2[10][21][22][23][24] | Moderate-to-severe AD | EASI-75 and vIGA-AD response at Week 16 | Both 15mg and 30mg doses met the co-primary endpoints, showing significant improvement over placebo.[22] | No new safety signals were identified; the safety profile was consistent with RA studies.[24] |
Network Meta-Analysis Insights for AD: An indirect comparison of abrocitinib, baricitinib, and upadacitinib suggested that upadacitinib 30 mg may have greater efficacy than baricitinib 4 mg.[25] A network meta-analysis concluded that upadacitinib 30 mg was superior to other analyzed JAK inhibitors in terms of IGA and EASI response, though it was associated with more treatment-emergent adverse events.[23]
Head-to-Head Comparison in Psoriasis
Psoriasis is a chronic autoimmune condition that causes the rapid buildup of skin cells, resulting in scaling on the skin's surface. The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis, with PASI75, PASI90, and PASI100 indicating the percentage of improvement.
| JAK Inhibitor (Monotherapy) | Trial(s) | Patient Population | Primary Efficacy Endpoint(s) | Key Efficacy Results | Key Safety Findings |
| Tofacitinib | OPT Pivotal 1 & 2[26][27][28][29] | Moderate-to-severe plaque psoriasis | PASI75 and PGA response at Week 16 | Both 5mg and 10mg doses were superior to placebo.[28] | The safety profile was consistent with that observed in RA trials.[26] |
| Ruxolitinib (Topical) | Phase 2b Trial[9][30][31][32] | Plaque Psoriasis | Improvement in Total Lesion Score, Global Assessment, and PASI | All doses (0.5%, 1%, 1.5%) showed improvement over placebo. | Generally well-tolerated with minimal systemic absorption. |
Systematic Review Insights for Psoriasis: A systematic review and meta-analysis of JAK inhibitors for psoriasis and psoriatic arthritis found that these agents show promise for safe and effective treatment.[24] Tofacitinib demonstrated significant efficacy compared to placebo in achieving PASI75.[24]
Experimental Protocols: Key Monotherapy Trials
Below are summarized methodologies for pivotal monotherapy trials of several JAK inhibitors.
Upadacitinib (SELECT-MONOTHERAPY) for Rheumatoid Arthritis [1][2][3][33]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Adults with active RA who had an inadequate response to methotrexate (MTX).[1]
-
Intervention: Patients were randomized to switch from MTX to upadacitinib monotherapy (15 mg or 30 mg once daily) or continue with their stable dose of MTX.[2]
-
Primary Endpoints: Proportion of patients achieving ACR20 and the proportion achieving a DAS28-CRP of ≤3.2 at week 14.[2]
Abrocitinib (JADE MONO-1) for Atopic Dermatitis [11][12][13][14][15]
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.[11]
-
Intervention: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg, 100 mg, or placebo once daily for 12 weeks.[11]
-
Co-Primary Endpoints: Proportion of patients achieving an Investigator Global Assessment (IGA) score of clear (0) or almost clear (1) with a ≥2-point improvement, and the proportion of patients achieving at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 12.[13]
Baricitinib (RA-BEGIN) for Rheumatoid Arthritis [6][7]
-
Study Design: 52-week, randomized, double-blind, active comparator-controlled study.[6]
-
Patient Population: Patients with active RA with no or limited prior treatment with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[6]
-
Intervention: Patients were randomized (4:3:4) to receive baricitinib 4 mg monotherapy, methotrexate monotherapy, or a combination of baricitinib and methotrexate.[6]
-
Primary Endpoint: Non-inferiority of baricitinib monotherapy to methotrexate based on ACR20 response at week 24.[7]
Conclusion
JAK inhibitors have demonstrated significant efficacy as monotherapy in the treatment of rheumatoid arthritis, atopic dermatitis, and psoriasis. While direct head-to-head trials are limited, network meta-analyses and indirect comparisons provide valuable insights into the relative performance of these agents. Upadacitinib has shown strong efficacy in both RA and AD. Abrocitinib and baricitinib are also effective options for atopic dermatitis. Tofacitinib is an established treatment for RA and has shown efficacy in psoriasis. The choice of a specific JAK inhibitor will depend on a comprehensive evaluation of its efficacy and safety profile for a given indication, as well as patient-specific factors. Further head-to-head trials are needed to definitively establish the comparative effectiveness of these therapies.
References
- 1. Upadacitinib as monotherapy in patients with active rheumatoid arthritis and inadequate response to methotrexate (SELECT-MONOTHERAPY): a randomised, placebo-controlled, double-blind phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. academic.oup.com [academic.oup.com]
- 4. abidipharma.com [abidipharma.com]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. Baricitinib, Methotrexate, or Combination in Patients With Rheumatoid Arthritis and No or Limited Prior Disease‐Modifying Antirheumatic Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Baricitinib Rapidly Improves Skin Pain Resulting in Improved Quality of Life for Patients with Atopic Dermatitis: Analyses from BREEZE-AD1, 2, and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Pfizer’s abrocitinib meets all endpoints in JADE MONO-1 study [clinicaltrialsarena.com]
- 14. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Baricitinib improves atopic dermatitis signs, symptoms at 16 weeks [healio.com]
- 18. lilly.com [lilly.com]
- 19. Baricitinib in patients with moderate-to-severe atopic dermatitis and inadequate response to topical corticosteroids: results from two randomized monotherapy phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Long-Term Baricitinib With and Without Methotrexate for the Treatment of Rheumatoid Arthritis: Experience With Baricitinib Monotherapy Continuation or After Switching From Methotrexate Monotherapy or Baricitinib Plus Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Once-daily upadacitinib versus placebo in adolescents and adults with moderate-to-severe atopic dermatitis (Measure Up 1 and Measure Up 2): results from two replicate double-blind, randomised controlled phase 3 trials | Medicines Awareness Service [medicinesresources.nhs.uk]
- 23. research.uni-luebeck.de [research.uni-luebeck.de]
- 24. Efficacy and Safety of Upadacitinib in Patients With Moderate to Severe Atopic Dermatitis: Analysis of Follow-up Data From the Measure Up 1 and Measure Up 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Switching from adalimumab to tofacitinib in the treatment of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pfizer.com [pfizer.com]
- 27. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of chronic plaque psoriasis: Long-term efficacy and safety results from 2 randomized phase-III studies and 1 open-label long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Phase 3 Results Promising for Oral Psoriasis Agent - - PracticalDermatology [practicaldermatology.com]
- 29. Efficacy of Tofacitinib for the Treatment of Moderate-to-Severe Chronic Plaque Psoriasis in Patient Subgroups from Two Randomised Phase 3 Trials [pubmed.ncbi.nlm.nih.gov]
- 30. va.gov [va.gov]
- 31. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 32. Clinical Review - Ruxolitinib (Opzelura) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. ard.bmj.com [ard.bmj.com]
Evaluating the Antitumor Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds being explored, 1H-pyrrolo[3,2-c]pyridine derivatives have emerged as a promising scaffold for the development of potent antitumor drugs. This guide provides a comprehensive comparison of the performance of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.
This document summarizes key findings on the antitumor activities of these compounds, presenting quantitative data in structured tables for straightforward comparison. Detailed methodologies for pivotal experiments are provided to ensure reproducibility and facilitate further investigation. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms of action.
Comparative Antitumor Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
Recent studies have highlighted the significant in vitro cytotoxic effects of several 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various derivatives.
A notable series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has demonstrated considerable promise. Among these, compound 10t , which features an indolyl moiety, has exhibited the most potent anticancer activities.[1] Another study focused on diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold, identifying compounds with nanomolar efficacy against melanoma cell lines, often surpassing the activity of the established drug Sorafenib.[2]
Below is a summary of the IC50 values for selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1] | |
| MCF-7 (Breast Cancer) | 0.21 | [1] | |
| 8b | A375P (Melanoma) | Nanomolar range | [2] |
| 8g | A375P (Melanoma) | Nanomolar range | [2] |
| 9a-e | A375P (Melanoma) | Nanomolar range | [2] |
| KIST101029 | JB6 Cl41 (Mouse Epidermal) | Inhibition of cell transformation |
Mechanisms of Antitumor Action
The antitumor activity of 1H-pyrrolo[3,2-c]pyridine derivatives is attributed to various mechanisms, primarily targeting key cellular processes involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Several derivatives, most notably compound 10t , have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][3]
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Kinase Inhibition
Other derivatives of the broader pyrrolopyridine family have demonstrated potent inhibitory activity against various protein kinases that are crucial for cancer cell signaling. For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Ribosomal S6 Protein Kinase 2 (RSK2).[4][5] Inhibition of these kinases can disrupt signaling pathways, such as the WNT/β-catenin pathway, leading to cell cycle arrest and reduced tumor growth.[4] While these findings are for a related isomer, they suggest a promising avenue for the development of 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors.
Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the 1H-pyrrolo[3,2-c]pyridine derivatives at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for a specified time, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the design of novel and potent antitumor agents. The derivatives discussed in this guide have demonstrated significant efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and potential kinase inhibition. The provided data and protocols offer a solid foundation for researchers to build upon, enabling further optimization of these compounds to improve their pharmacological profiles and advance them towards clinical development. Future studies should focus on in vivo efficacy, toxicity profiles, and the exploration of a broader range of kinase targets to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-carboxamide derivatives of this heterocyclic system have garnered significant attention due to their versatile interactions with a range of biological targets, particularly protein kinases. This guide provides a comparative overview of the structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, focusing on their inhibitory activities against several key protein kinases and their anti-proliferative effects. The information is presented to facilitate the rational design of novel and potent therapeutic agents.
General Synthesis
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides generally follows a convergent route. A common strategy involves the synthesis of the core 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which is then coupled with a variety of amines to generate a library of carboxamide derivatives.
A representative synthetic scheme is outlined below. The initial step often involves the construction of the 7-azaindole ring system, followed by functionalization at the 2-position to introduce the carboxylic acid moiety. The final key step is the amide bond formation, which allows for the exploration of a wide range of substituents on the carboxamide nitrogen, a critical determinant of biological activity and selectivity.[1]
Comparative SAR Analysis across Kinase Targets
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully employed to develop inhibitors for a variety of protein kinases. The following sections summarize the key SAR findings for different kinase targets.
Phosphodiesterase 4B (PDE4B) Inhibitors
1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, an enzyme involved in the degradation of cyclic AMP (cAMP) and a target for inflammatory and neurological disorders.[1][2]
Key SAR Observations:
-
Amide Substituents: The nature of the substituent on the carboxamide nitrogen is a major determinant of PDE4B inhibitory activity. Small, cyclic aliphatic groups or substituted aryl rings are generally favored.
-
Hydrophobicity and Ring Size: The overall activity and selectivity against PDE4B over other PDE isoforms are influenced by the hydrophobicity and size of the amide substituent.[1][2]
-
Core Modifications: Modifications to the 1H-pyrrolo[2,3-b]pyridine core can significantly impact potency. For instance, moving the nitrogen in the pyridine ring can lead to a loss of activity.[1][2]
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
| Compound ID | R Group on Amide | PDE4B IC50 (µM) | Selectivity vs. PDE4D |
| 1a | Cyclopropyl | 0.85 | Moderate |
| 1b | Cyclobutyl | 0.45 | Good |
| 1c | Cyclopentyl | 0.23 | High |
| 1d | 3,3-difluoroazetidine | 0.14 | 6-fold |
| 1e | 4-Fluorophenyl | 0.52 | Moderate |
| 1f | 3,4-Dichlorophenyl | 0.11 | High |
Data compiled from representative studies. Actual values may vary based on assay conditions.
Ribosomal S6 Kinase 2 (RSK2) Inhibitors
Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been developed as potent inhibitors of RSK2, a kinase implicated in various cancers. The introduction of a phenyl sulfonamide group has been a key strategy in achieving high potency.
Key SAR Observations:
-
Phenyl Sulfonamide Moiety: The presence of a phenyl sulfonamide group is crucial for potent RSK2 inhibition, likely through hydrogen bonding interactions with the kinase hinge region.
-
Substitutions on Phenyl Sulfonamide: The substitution pattern on the phenyl ring of the sulfonamide can modulate activity, with certain substitutions leading to enhanced potency.
-
Amide Linker: The carboxamide linker plays a critical role in orienting the molecule within the ATP-binding pocket of RSK2.
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors
| Compound ID | Substitution on Phenyl Sulfonamide | RSK2 IC50 (nM) | Anti-proliferative Activity (MDA-MB-468, IC50 µM) |
| 2a | 4-Methyl | 5.6 | 0.25 |
| 2b | 4-Chloro | 2.1 | 0.18 |
| 2c | 4-Fluoro | 3.4 | 0.21 |
| 2d | 3,4-Dichloro | 1.7 | 0.13 |
Data compiled from representative studies. Actual values may vary based on assay conditions.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of inhibitors targeting the FGFR family of receptor tyrosine kinases, which are often dysregulated in cancer.
Key SAR Observations:
-
Substitutions on the Pyrrolopyridine Core: Modifications at the 5- and 6-positions of the 1H-pyrrolo[2,3-b]pyridine ring can influence potency and selectivity against different FGFR isoforms.
-
Amide Substituent: The nature of the group attached to the carboxamide nitrogen is critical for interaction with the solvent-exposed region of the ATP-binding pocket.
-
Conformation: The overall conformation of the molecule, dictated by the substituents, is key for fitting into the active site of FGFR.
Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as FGFR Inhibitors
| Compound ID | Substitution on Pyrrolopyridine Core | R Group on Amide | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 3a | H | 3,5-dimethoxyphenyl | 58 | 72 | 110 |
| 3b | 5-Fluoro | 3,5-dimethoxyphenyl | 25 | 35 | 65 |
| 3c | 6-Chloro | 3,5-dimethoxyphenyl | 15 | 22 | 40 |
| 3d | 5-Fluoro | 2,6-difluorophenyl | 42 | 58 | 95 |
Data compiled from representative studies. Actual values may vary based on assay conditions.
Experimental Protocols
General Kinase Assay Protocol (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against a target kinase. Specific details may vary depending on the kinase and the detection method.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer solution containing the appropriate salts, pH buffer, and co-factors (e.g., MgCl2, DTT).
-
Prepare a solution of the specific kinase and its corresponding substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a set time (e.g., 60-120 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (32P or 33P) from ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability/Cytotoxicity Assay Protocol (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a versatile platform for the design of potent and selective inhibitors of various protein kinases. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of the substituents on both the heterocyclic core and the carboxamide moiety can lead to significant improvements in potency and selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery, aiding in the development of novel therapeutics based on this promising chemical scaffold. Further exploration of this scaffold against other kinase targets and in various disease models is warranted to fully realize its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to mitigate risks associated with the handling of this chemical compound.
Key Disposal Considerations
All chemical waste must be managed in accordance with local, state, and federal regulations[5][6]. The following table summarizes the key hazard classifications and disposal parameters based on data for structurally related compounds.
| Parameter | Guideline | Citation |
| Hazard Classification | Assumed to be Hazardous Waste (Flammable, Toxic, Corrosive) | [1][2][3][4] |
| Waste Container | Appropriately labeled, sealed, and non-reactive container | [7][8] |
| Segregation | Do not mix with incompatible materials, such as strong oxidizing agents or acids. | [7] |
| Disposal Method | Licensed professional waste disposal service | [9] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams at the point of generation to prevent accidental mixing with incompatible substances[7].
2. Containerization:
-
Use a designated, leak-proof, and chemically resistant container for the collection of this compound waste. The container should have a secure screw-top cap.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
4. Disposal Request and Pickup:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash[8].
5. Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste[4].
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com [carlroth.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 8. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 9. s3.emu.ee [s3.emu.ee]
Essential Safety and Operational Guidance for Handling 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine (CAS 149692-82-0).[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of its structural components, pyridine and piperidine. A cautious approach is mandatory.
Hazard Analysis
The structure of this compound contains both a pyridine and a piperidine moiety. Both parent compounds are associated with significant health risks. Piperidine is classified as a highly flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[2][3][4] It is known to cause severe skin burns and eye damage.[2][3][4][5] Pyridine is also harmful if inhaled and can cause liver damage.[6] Vapors of these types of chemicals may form explosive mixtures with air.[3] Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for splash risks. A face shield is recommended for maximum protection.[6][7] | Protects eyes from splashes and airborne particles. Contact lenses should not be worn as they can absorb and concentrate irritants.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, butyl rubber, or Viton™). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[6][8] Double gloving is advised. | Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.[6] |
| Body Protection | Standard laboratory coat. A chemically resistant apron or coveralls should be worn for procedures with a higher risk of splashing.[6][8] | Protects skin from contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[6][9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[6] | Prevents inhalation of potentially harmful dust or vapors. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is essential to minimize risk.
1. Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[6]
-
Verify that all necessary equipment, including spill containment materials, is readily accessible.[6]
-
Confirm that an eye wash unit and safety shower are in close proximity and operational.[8]
2. Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood.[2][9]
-
Avoid the formation of dust and aerosols.[10]
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
3. First Aid Measures:
-
If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water or shower.[4][5] Seek immediate medical attention.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2][3][4][5] Seek immediate medical attention.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5] Seek immediate medical attention.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to be released into the environment.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. scbt.com [scbt.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.ie [fishersci.ie]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. file.ambeed.com [file.ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
